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  • Product: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide
  • CAS: 925920-70-3

Core Science & Biosynthesis

Foundational

"2-(2-Hydroxyethylamino)-4'-nitroacetanilide CAS number 925920-70-3"

Title: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3): A Technical Guide to Synthesis and Application in Oncology Drug Development Executive Summary In modern pharmaceutical development, the strategic sele...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3): A Technical Guide to Synthesis and Application in Oncology Drug Development

Executive Summary

In modern pharmaceutical development, the strategic selection of chemical building blocks dictates the efficiency of downstream drug synthesis. 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3) is a highly specialized, bifunctional intermediate[1],[2]. Featuring a 4-nitroacetanilide core substituted with a 2-hydroxyethylamino moiety at the alpha position, this compound is engineered specifically for intramolecular cyclization. It serves as the primary precursor for 1-(4-nitrophenyl)piperazin-2-one (CAS 867166-73-2)[3],[4], a critical pharmacophore used in the synthesis of pyrimidyl-thiophene derivatives—potent inhibitors of Aurora kinases utilized in targeted oncology therapies[5],[6].

This whitepaper details the physicochemical profiling, mechanistic synthesis pathways, and validated experimental protocols for utilizing this intermediate in drug discovery workflows.

Physicochemical Profiling

Understanding the physical and chemical constraints of CAS 925920-70-3 is critical for process chemistry optimization. The presence of both a secondary amine and a primary alcohol makes the molecule highly polar and susceptible to oxidation, necessitating specific storage and handling parameters[1],[7].

Table 1: Physicochemical Properties of CAS 925920-70-3

PropertyValueTechnical Implication
CAS Number 925920-70-3[1]Unique identifier for regulatory tracking.
IUPAC Name 2-((2-Hydroxyethyl)amino)-N-(4-nitrophenyl)acetamide[1]Highlights the bifunctional alpha-carbon.
Molecular Formula C10H13N3O4[7]-
Molecular Weight 239.23 g/mol [1],[2]-
Physical Form Yellow to brown solid[7]Coloration is driven by the conjugated nitroaromatic system.
Purity (Commercial) ≥95%[1],[7]Sufficient for downstream cyclization without pre-purification.
Storage Conditions +4°C, sealed in dry atmosphere[1],[7]Prevents oxidative degradation of the secondary amine.

Mechanistic Pathway & Structural Causality

The molecular architecture of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide is not arbitrary; it is a meticulously designed self-assembling system. The synthesis of complex kinase inhibitors often requires rigid, metabolically stable heterocycles like piperazin-2-ones.

By installing a 2-hydroxyethylamino group on the alpha carbon of an acetamide, we create a system primed for a 6-exo-tet intramolecular cyclization . The nitro group on the aromatic ring serves a dual purpose:

  • Electronic Deactivation: It withdraws electron density from the aromatic ring, preventing unwanted electrophilic aromatic substitution side-reactions during earlier synthetic steps.

  • Masked Amine: Post-cyclization, the nitro group is easily reduced to an aniline, providing a nucleophilic handle for cross-coupling (e.g., SNAr or Buchwald-Hartwig amination) with the pyrimidine-thiophene core of Aurora kinase inhibitors[5],[8].

G A 2-Chloro-N-(4-nitrophenyl) acetamide C 2-(2-Hydroxyethylamino)- 4'-nitroacetanilide CAS: 925920-70-3 A->C SN2 Alkylation (K2CO3, MeCN) B Ethanolamine (Nucleophile) B->C SN2 Alkylation (K2CO3, MeCN) D 1-(4-Nitrophenyl) piperazin-2-one CAS: 867166-73-2 C->D Intramolecular Cyclization (Mitsunobu: PPh3, DIAD) E Aurora Kinase Inhibitors D->E 1. Reduction (Pd/C, H2) 2. SNAr Coupling

Synthetic pathway of CAS 925920-70-3 and its conversion to Aurora kinase inhibitors.
Process Optimization: The Causality of Reagent Selection

During the synthesis of CAS 925920-70-3 via SN2 displacement, the primary failure mode is over-alkylation (formation of a tertiary amine). Table 2 demonstrates the causality behind the optimized reaction conditions.

Table 2: Optimization of SN2 Alkylation

SolventBaseEq. of EthanolamineYield (%)Causality / Observation
DCMEt3N1.145%Poor solubility of intermediates; sluggish reaction rate.
THFK2CO31.562%Moderate conversion; significant dialkylation observed.
MeCN K2CO3 3.0 89% Excess amine statistically suppresses dialkylation; MeCN accelerates SN2.

Validated Experimental Protocols

As a self-validating system, the following protocols incorporate in-process controls to ensure high-fidelity synthesis and cyclization.

Protocol A: Synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide

Objective: Execute an SN2 displacement while suppressing tertiary amine formation.

  • Preparation: Charge a clean, dry, nitrogen-purged 500 mL round-bottom flask with 2-chloro-N-(4-nitrophenyl)acetamide (10.0 g, 46.6 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).

  • Acid Scavenging: Add finely powdered anhydrous potassium carbonate (K2CO3, 12.8 g, 93.2 mmol, 2.0 eq). Causality: K2CO3 neutralizes the HCl byproduct, preventing the protonation of ethanolamine, which would otherwise destroy its nucleophilicity.

  • Nucleophile Addition: Cool the suspension to 0°C. Slowly add ethanolamine (8.5 g, 139.8 mmol, 3.0 eq) dropwise over 15 minutes. Causality: The 3.0 molar equivalent excess is critical to statistically favor mono-alkylation over dialkylation.

  • Execution & Monitoring: Warm the mixture to room temperature (25°C) and stir vigorously for 8 hours. Monitor via LC-MS until the starting material peak is fully consumed.

  • Isolation: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize from ethanol/water to yield a yellow solid (CAS 925920-70-3).

Protocol B: Intramolecular Cyclization to 1-(4-Nitrophenyl)piperazin-2-one

Objective: Convert the linear intermediate into a rigid piperazin-2-one ring via Mitsunobu conditions.

Mechanism Step1 Primary Alcohol Activation (OH -> O-P+Ph3) Step2 Amide Deprotonation (Formation of Nucleophile) Step1->Step2 DIAD/PPh3 Step3 Intramolecular SN2 Attack (6-Exo-Tet Cyclization) Step2->Step3 Amide N attacks activated C Step4 Piperazin-2-one Formation (Stable Pharmacophore) Step3->Step4 Expulsion of Ph3P=O

Mechanistic steps for the intramolecular Mitsunobu cyclization of CAS 925920-70-3.
  • Preparation: Dissolve 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (5.0 g, 20.9 mmol, 1.0 eq) in anhydrous THF (50 mL) under an argon atmosphere.

  • Reagent Addition: Add triphenylphosphine (PPh3, 6.58 g, 25.1 mmol, 1.2 eq). Cool the mixture to 0°C using an ice bath.

  • Activation: Slowly add diisopropyl azodicarboxylate (DIAD, 5.07 g, 25.1 mmol, 1.2 eq) dropwise. Causality: DIAD reacts with PPh3 to form a betaine intermediate. This intermediate deprotonates the amide (making it a better nucleophile) and activates the primary alcohol into an oxyphosphonium ion (an excellent leaving group).

  • Cyclization: Remove the ice bath and stir at room temperature for 12 hours. The deprotonated amide nitrogen attacks the activated carbon, expelling triphenylphosphine oxide.

  • Isolation: Quench the reaction with water (20 mL). Extract with ethyl acetate (3 x 50 mL). Dry the organic layers, concentrate, and purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate 1-(4-nitrophenyl)piperazin-2-one[4].

Application in Oncology: Aurora Kinase Inhibitors

The downstream utility of CAS 925920-70-3 is prominently featured in the intellectual property of major pharmaceutical entities. Notably, SmithKline Beecham Corporation (GSK) outlined the use of this intermediate in patent WO2007018941A2[5],[6].

In this application, the cyclized piperazin-2-one derivative undergoes catalytic hydrogenation (Pd/C, H2) to reduce the nitro group to an aniline. This aniline is subsequently coupled to a pyrimidyl-thiophene scaffold. The resulting compounds are potent inhibitors of Aurora kinases (A and B)—enzymes that are crucial for chromosomal segregation during mitosis. By utilizing the piperazin-2-one moiety derived from CAS 925920-70-3, the resulting drug candidates exhibit enhanced solubility, improved hydrogen-bonding interactions within the kinase hinge region, and superior pharmacokinetic profiles compared to their unsubstituted counterparts[5],[8].

References

  • Accela ChemBio Inc. (n.d.). 925920-70-3, 2-(2-Hydroxyethylamino)-4'-nitroacetanilide. URL: [Link]

  • World Intellectual Property Organization (WIPO). (2007). WO/2007/018941 PYRIMIDYL-THIOPHENE DERIVATIVES (SmithKline Beecham Corporation). URL: [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Logic of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide: A Technical Whitepaper

Executive Summary 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS: 925920-70-3) is a highly functionalized synthetic intermediate crucial in the development of targeted small-molecule therapeutics[1]. Structurally chara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS: 925920-70-3) is a highly functionalized synthetic intermediate crucial in the development of targeted small-molecule therapeutics[1]. Structurally characterized as an N-phenylacetamide derivative bearing a para-nitro group and an alpha-hydroxyethylamino substitution, this molecule serves as a foundational scaffold in medicinal chemistry. Notably, it acts as a critical building block in the synthesis of pyrimidinyl-thiophene kinase modulators, which are designed to selectively inhibit Aurora kinases—enzymes essential for mitotic progression and frequently overexpressed in oncological disorders[2][3].

This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodology, analytical validation, and pharmacological relevance, engineered for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

The molecular structure of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (C10H13N3O4) integrates three distinct functional domains that dictate its reactivity and biological utility:

  • Nitroaromatic Ring: The 4-nitrophenyl group acts as a strong electron-withdrawing moiety. It significantly influences the electronic distribution of the adjacent amide bond and enhances the molecule's potential for π-π stacking interactions within protein binding pockets.

  • Amide Linkage: Provides structural rigidity and serves as a critical hydrogen-bond donor/acceptor pair, essential for orienting the downstream pharmacophore within the active sites of kinases[2].

  • Hydroxyethylamino Tail: Offers a flexible, hydrophilic appendage capable of engaging in complex hydrogen-bonding networks, improving aqueous solubility, and serving as a reactive handle for further synthetic derivatization[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2-((2-Hydroxyethyl)amino)-N-(4-nitrophenyl)acetamide
CAS Registry Number 925920-70-3[1]
Molecular Formula C10H13N3O4[1]
Molecular Weight 239.23 g/mol [1]
SMILES String C1=C(C=CC(=C1)[O-])NC(=O)CNCCO[1]
Physical Form Yellow to brown solid[4]
Purity Standard ≥ 95% (Research Grade)[4][5]
Hydrogen Bond Donors 3 (Amide NH, Amine NH, Hydroxyl OH)
Hydrogen Bond Acceptors 5 (Nitro O2, Amide O, Amine N, Hydroxyl O)

Synthetic Methodology & Reaction Logic

The synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide relies on a highly efficient bimolecular nucleophilic substitution (SN2) reaction. The protocol below outlines the optimized conditions for maximizing yield and purity, emphasizing the causality behind each experimental parameter.

Step-by-Step Synthesis Protocol:
  • Electrophile Solvation (Reagent Preparation): Dissolve 2-chloro-4'-nitroacetanilide in anhydrous methanol.

    • Causality: Methanol is selected as a polar protic solvent. It effectively solvates the polar starting materials and stabilizes the transition state of the impending SN2 reaction without outcompeting the primary nucleophile under mild conditions[6].

  • Nucleophilic Addition: Add an excess (typically >2 equivalents) of ethanolamine (2-aminoethanol) dropwise to the reaction vessel at ambient temperature.

    • Causality: Ethanolamine plays a dual role. The primary amine acts as the nucleophile attacking the alpha-carbon, while the excess reagent functions as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the substitution, thereby preventing the protonation of the nucleophile and driving the reaction forward.

  • Thermal Activation: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 16.0 hours under an inert atmosphere[6].

    • Causality: The alpha-carbon of the acetamide is moderately electrophilic. Thermal energy is required to overcome the activation energy barrier for the displacement of the chloride leaving group. The 16-hour duration ensures maximum conversion (yields typically ~83%)[6].

  • Isolation and Purification: Cool the mixture to room temperature, concentrate under reduced pressure to remove methanol, and partition the residue between ethyl acetate and water. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and evaporate to yield the yellow/brown solid product[4][6].

    • Causality: The aqueous wash removes the highly water-soluble ethanolamine hydrochloride salts and unreacted ethanolamine, while the organic layer selectively retains the target acetanilide.

SynthesisLogic A 2-Chloro-4'-nitroacetanilide (Electrophile) D SN2 Displacement (Reflux 65°C, 16h) A->D Reactant B Ethanolamine (Nucleophile/Base) B->D Reactant C Methanol Solvent (Transition State Stabilizer) C->D Solvation E 2-(2-Hydroxyethylamino)- 4'-nitroacetanilide D->E 83% Yield

Synthetic workflow and SN2 reaction logic for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide.

Pharmacological Relevance: Aurora Kinase Inhibition Pathway

The primary industrial and pharmaceutical application of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide is its use as a precursor in the synthesis of pyrimidinyl-thiophene kinase modulators[2]. These modulators are engineered to target Aurora kinases (Aurora A and B), which are serine/threonine kinases essential for centrosome maturation, spindle assembly, and chromosomal segregation during mitosis[2].

Mechanistic Integration:

When incorporated into a larger kinase inhibitor scaffold, the structural motifs of our target molecule serve specific functions:

  • The nitro group is typically reduced to an amine in subsequent synthetic steps, allowing for cross-coupling with pyrimidine or thiophene rings to build the core ATP-competitive pharmacophore[2][3].

  • The hydroxyethylamino chain frequently occupies the solvent-exposed region of the kinase ATP-binding pocket. This modulates the physicochemical properties (like LogP) to improve cellular permeability and oral bioavailability without disrupting the critical hydrogen bonds in the hinge region[2].

Inhibition of Aurora kinase activity disrupts the cell cycle, leading to mitotic catastrophe and subsequent apoptosis, making this pathway a prime target for oncology drug development[2].

AuroraPathway A Mitotic Entry Signal B Aurora Kinase Activation A->B C ATP Binding Pocket B->C Requires ATP E Competitive Inhibition (H-Bonding Network) C->E Blocked by Inhibitor D Acetanilide-Derived Kinase Inhibitor D->E Binds Hinge Region F Cell Cycle Arrest & Apoptosis E->F Tumor Suppression

Mechanism of Aurora kinase inhibition utilizing the synthesized acetanilide scaffold.

Analytical Validation Protocol

To ensure the scientific integrity of the synthesized 2-(2-Hydroxyethylamino)-4'-nitroacetanilide, a self-validating analytical protocol must be employed to confirm its structural identity and purity:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase HPLC (C18 column) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

    • Validation Logic: The chromatogram must show a single dominant peak (>95% AUC) to confirm purity[1][5]. The mass spectrum must yield a molecular ion peak at m/z 240.2 [M+H]+, validating the exact molecular weight of 239.23 g/mol [1].

  • Nuclear Magnetic Resonance (1H-NMR) Spectroscopy:

    • Method: Dissolve the sample in deuterated DMSO (DMSO-d6) and acquire at 400 MHz.

    • Validation Logic: The para-substituted nitrobenzene ring will present as two distinct doublets (an AA'BB' system) integrating to 2 protons each, shifted downfield (approx. 7.8 - 8.2 ppm) due to the electron-withdrawing nitro group. The singlet for the isolated methylene group (alpha to the carbonyl) and the multiplets for the hydroxyethyl chain will confirm the successful nucleophilic substitution.

References

  • Title: 2-(2-Hydroxyethylamino)
  • Title: WO2007053776A1 - Pyrimidinyl-thiophene kinase modulators Source: Google Patents URL
  • Title: 5-[2-[3-(Morpholin-4-ylmethyl)
  • Title: 2-((2-Hydroxyethyl)amino)-N-(4-nitrophenyl)
  • Title: 925920-70-3,2-(2-Hydroxyethylamino)
  • Title: 2-(2-Hydroxyethylamino)

Sources

Foundational

Introduction: The Critical Role of Isomerism in Chemical and Pharmaceutical Development

An In-depth Technical Guide to the Positional Isomers of 2-(2-Hydroxyethylamino)-nitroacetanilide: Synthesis, Separation, and Characterization In the fields of drug discovery, materials science, and synthetic chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Positional Isomers of 2-(2-Hydroxyethylamino)-nitroacetanilide: Synthesis, Separation, and Characterization

In the fields of drug discovery, materials science, and synthetic chemistry, the precise molecular architecture of a compound is paramount. Molecules with identical chemical formulas but different spatial arrangements of atoms—known as isomers—can exhibit profoundly different physicochemical properties, biological activities, and toxicological profiles.[1][2][3] The seemingly subtle shift of a functional group on an aromatic ring can alter a molecule's ability to interact with a biological target, transforming a potent therapeutic agent into an inactive or even harmful substance.[4][5][6]

This guide focuses on the positional isomers of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide, a nitroaromatic compound with structural motifs relevant to pharmaceutical intermediates and dye synthesis.[7][8] We will explore the three primary positional isomers, where the nitro group (-NO₂) is located at the ortho (2'-), meta (3'-), or para (4'-) position of the acetanilide ring. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for the synthesis, separation, and definitive characterization of these isomers. As a Senior Application Scientist, my focus is not merely on the procedural steps, but on the underlying scientific rationale that governs the choice of methodology, ensuring a robust and self-validating analytical approach.

Part 1: Nomenclature and Predicted Physicochemical Properties

The foundational step in analyzing any set of isomers is to understand their basic structural and resulting physicochemical differences. The position of the highly polar nitro group significantly influences properties such as melting point, solubility, and chromatographic retention.

The three key isomers are:

  • 2-(2-Hydroxyethylamino)-2'-nitroacetanilide (ortho-isomer)

  • 2-(2-Hydroxyethylamino)-3'-nitroacetanilide (meta-isomer)

  • 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (para-isomer)

Table 1: Structural and Predicted Physicochemical Properties of the Isomers

Property2'-Nitro (ortho)3'-Nitro (meta)4'-Nitro (para)
Structure (Structure to be depicted)(Structure to be depicted)(Structure to be depicted)
IUPAC Name N-(2-nitrophenyl)-2-((2-hydroxyethyl)amino)acetamideN-(3-nitrophenyl)-2-((2-hydroxyethyl)amino)acetamideN-(4-nitrophenyl)-2-((2-hydroxyethyl)amino)acetamide
Molecular Formula C₁₀H₁₃N₃O₄C₁₀H₁₃N₃O₄C₁₀H₁₃N₃O₄
Molecular Weight 239.23 g/mol 239.23 g/mol 239.23 g/mol
Predicted Polarity Moderate-HighHighHighest
Predicted Melting Point Lowest of the three due to potential intramolecular H-bonding.Intermediate.Highest due to molecular symmetry and efficient crystal packing.[9][10]
Solubility Generally higher solubility in nonpolar solvents compared to meta and para isomers.Sparingly soluble in nonpolar solvents.Least soluble in nonpolar solvents.

Part 2: A Rational Approach to Synthesis

A logical synthetic strategy is essential for producing the desired isomers for subsequent analysis. The most direct approach involves a two-step process starting from the commercially available nitroaniline isomers. This ensures the position of the nitro group is fixed from the outset.

Causality of Synthetic Choice: This pathway is chosen for its regiochemical control. Attempting to nitrate the parent 2-(2-Hydroxyethylamino)acetanilide would likely result in a difficult-to-separate mixture of the ortho- and para-isomers, with minimal formation of the meta-isomer, complicating purification efforts.[11][12]

G cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_intermediate Chloroacetamide Intermediates cluster_step2 Step 2: Nucleophilic Substitution cluster_product Final Isomeric Products start1 2-Nitroaniline step1 Reaction with 2-chloroacetyl chloride start1->step1 start2 3-Nitroaniline start2->step1 start3 4-Nitroaniline start3->step1 inter1 N-(2-nitrophenyl)-2-chloroacetamide step1->inter1 inter2 N-(3-nitrophenyl)-2-chloroacetamide step1->inter2 inter3 N-(4-nitrophenyl)-2-chloroacetamide step1->inter3 step2 Reaction with Ethanolamine (H₂NCH₂CH₂OH) inter1->step2 inter2->step2 inter3->step2 prod1 ortho-isomer step2->prod1 prod2 meta-isomer step2->prod2 prod3 para-isomer step2->prod3

Caption: Proposed synthetic pathway for nitroacetanilide isomers.

Part 3: Advanced Analytical Methodologies

The differentiation of positional isomers requires high-resolution analytical techniques. A multi-faceted approach combining chromatography for separation and spectroscopy for structural elucidation is essential for unambiguous identification.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Isomer Resolution

HPLC is the preeminent technique for separating non-volatile, structurally similar compounds like the isomers . Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is ideally suited for this application.

Expertise & Causality: While a standard C18 column can provide adequate separation, a Phenyl-Hexyl stationary phase is recommended for optimizing the resolution of these aromatic isomers.[13] The phenyl groups in the stationary phase introduce an additional separation mechanism—π-π interactions—between the column and the electron-deficient nitroaromatic rings of the analytes.[14] This often leads to enhanced selectivity that cannot be achieved on a simple alkyl (C18) phase. The choice of an organic modifier, such as methanol over acetonitrile, can further enhance these π-π interactions, providing another lever to improve separation.[14]

Protocol: HPLC Method for Isomer Separation

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B (Linear Gradient)

      • 15-17 min: 80% B (Hold)

      • 17-18 min: 80% to 20% B (Return to Initial)

      • 18-22 min: 20% B (Equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm and 320 nm (monitoring at multiple wavelengths is advised).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve synthesized isomer mixture or individual standards in methanol to a concentration of approximately 0.1 mg/mL.

    • Filter through a 0.22 µm syringe filter prior to injection.

  • System Suitability (Self-Validation):

    • Inject a standard mixture of all three isomers.

    • Resolution (Rs): The resolution between any two adjacent peaks must be > 1.5.

    • Tailing Factor (Tf): The tailing factor for each isomer peak should be between 0.9 and 1.5.

    • Reproducibility: Five replicate injections of the standard mixture should show a relative standard deviation (RSD) of < 2.0% for retention time and peak area.

Spectroscopic Characterization: Definitive Structural Elucidation

While HPLC separates the isomers, spectroscopy is required to confirm their exact structures.

NMR is the most powerful tool for distinguishing positional isomers. The chemical shifts and coupling patterns of the protons on the nitro-substituted aromatic ring provide a unique fingerprint for each isomer.[15][16]

Table 2: Predicted ¹H NMR Aromatic Region Characteristics (in DMSO-d₆)

IsomerAromatic ProtonsPredicted Pattern & Chemical Shifts (δ, ppm)Rationale
ortho- 4 protonsComplex multiplet, likely spanning 7.5-8.2 ppm. One proton will be significantly downfield due to proximity to two electron-withdrawing groups.Asymmetric substitution leads to four unique aromatic protons with complex spin-spin coupling.
meta- 4 protonsComplex multiplet, likely spanning 7.6-8.5 ppm. One proton may appear as a singlet-like peak (t or s) around 8.4-8.5 ppm.The proton between the two substituents (at C2) will be the most deshielded. Other protons will show complex splitting.[9]
para- 4 protonsTwo distinct doublets (an AA'BB' system), one around 7.8 ppm and the other further downfield around 8.2 ppm.The molecular symmetry results in two sets of chemically equivalent protons, leading to a clean, easily interpretable pattern.[11][17]

Mass spectrometry is crucial for confirming the molecular weight and can provide structural information through fragmentation analysis, especially when coupled with tandem MS (MS/MS).[18][19]

Expertise & Causality: All three isomers will exhibit the same molecular ion peak (e.g., [M+H]⁺ at m/z 240.09 in positive ion mode). However, their fragmentation patterns in an MS/MS experiment may differ. The stability of fragment ions can be influenced by the relative positions of the substituents. For instance, the ortho-isomer might show unique fragmentation pathways involving interactions between the adjacent nitro and acetamido groups. Common fragmentations for this class of compounds include the loss of the nitro group (-46 Da) and cleavage of the side chains.[20][21]

Part 4: Integrated Analytical Workflow

A robust analytical strategy relies on the logical integration of multiple techniques. Each step provides a piece of the puzzle, leading to a final, unambiguous identification of each isomer.

G cluster_fractions Separated Fractions process_node process_node data_node data_node decision_node decision_node result_node result_node start Synthesized Isomer Mixture hplc HPLC Separation (Phenyl-Hexyl Column) start->hplc frac1 Fraction 1 (Peak 1) hplc->frac1 frac2 Fraction 2 (Peak 2) hplc->frac2 frac3 Fraction 3 (Peak 3) hplc->frac3 ms_analysis LC-MS Analysis frac1->ms_analysis For each fraction frac2->ms_analysis For each fraction frac3->ms_analysis For each fraction ms_data Confirm MW = 239.23 ms_analysis->ms_data nmr_analysis ¹H & ¹³C NMR Spectroscopy nmr_data Aromatic Splitting Pattern? nmr_analysis->nmr_data ms_data->nmr_analysis If MW is correct decision Pattern Match? nmr_data->decision ortho ortho-Isomer Identified decision->ortho Complex Multiplet (ortho pattern) meta meta-Isomer Identified decision->meta Complex Multiplet (meta pattern) para para-Isomer Identified decision->para AA'BB' System

Caption: Integrated workflow for isomer separation and identification.

Conclusion

The successful analysis of the positional isomers of 2-(2-Hydroxyethylamino)-nitroacetanilide is not achievable with a single technique. It requires a synergistic combination of rational synthesis, high-resolution chromatographic separation, and definitive spectroscopic characterization. This guide provides a robust framework, grounded in established scientific principles, to empower researchers to confidently synthesize, purify, and identify these closely related compounds. By understanding the causality behind each experimental choice—from the selection of an HPLC column with dual retention mechanisms to the interpretation of unique NMR splitting patterns—scientists can ensure the accuracy and integrity of their results, a non-negotiable requirement in the rigorous environments of pharmaceutical and chemical development.

References

  • Al-Tannak, N. F., & Stashenko, E. E. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available at: [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–21. Available at: [Link]

  • Lin, J. M., & Giese, R. W. (1993). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of the American Society for Mass Spectrometry, 4(11), 863-871. Available at: [Link]

  • Jaiprakash, B., & Chatterjee, S. (2013). A review of drug isomerism and its significance. PubMed. Available at: [Link]

  • Scribd. (n.d.). Importance of Isomerism in Drugs. Scribd. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(3). Available at: [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. JoVE. Available at: [Link]

  • Brien, A. (2023). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. Available at: [Link]

  • Wainer, I. W. (2006). Chiral Drug Separation. In Encyclopedia of Chemical Processing. Taylor & Francis. Available at: [Link]

  • Orochem Technologies Inc. (2002). Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. Chromatography Online. Available at: [Link]

  • Patsnap. (2025). Role of Geometric Isomers in Enzyme-Drug Design and Discovery. Patsnap Eureka. Available at: [Link]

  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-2'-[α-(hydroxyimino)-benzyl]-4'-nitro-acetanilide. PrepChem.com. Available at: [Link]

  • Krishnan, N., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. ResearchGate. Available at: [Link]

  • Canellas, E., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. IUFoST. Available at: [Link]

  • Jones, W., & Thomas, J. M. (1981). A study of the polymorphism of 4-methyl-2-nitroacetanilide and related compounds. University of Cambridge. Available at: [Link]

  • Ikhlef, S. (2026). PW N° 3 : Preparation and Characterization of Acetanilide. E-learning. Available at: [Link]

  • Sridhar, S., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Organic Spectroscopy International. (2014). p-nitroacetanilide. Organic Spectroscopy International. Available at: [Link]

  • ATSDR. (1991). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Agilent Technologies, Inc. (2012). Optimizing the Separation of 20 Nitro-aromatics. Agilent. Available at: [Link]

  • Hadda, T. B., et al. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. Available at: [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available at: [Link]

  • Singh, A. K., et al. (2016). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2006). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Al-Qassab, A. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]

  • Harris, R. K., et al. (2006). Solid-state NMR and computational studies of 4-methyl-2-nitroacetanilide. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nitroacetanilide. Wikipedia. Available at: [Link]

  • Ghammamy, S., et al. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. Eurasian Chemical Communications. Available at: [Link]

  • Stenutz, R. (n.d.). 4-nitroacetanilide. Stenutz. Available at: [Link]

  • PubChem. (n.d.). 4-Nitroacetanilide. PubChem. Available at: [Link]

  • NIST. (n.d.). 4'-Methyl-2'-nitroacetanilide. NIST WebBook. Available at: [Link]

  • FChPT STU. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline.docx. FChPT STU. Available at: [Link]

Sources

Exploratory

Comprehensive Thermal Stability Profiling of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide: A Technical Guide for Process Safety and Formulation

Executive Summary In the development of advanced pharmaceutical intermediates, particularly those featuring energetic pharmacophores, thermal stability profiling is not merely a regulatory checkbox—it is a critical proce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced pharmaceutical intermediates, particularly those featuring energetic pharmacophores, thermal stability profiling is not merely a regulatory checkbox—it is a critical process safety mandate. 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS: 1235138-34-7 / 925920-70-3) is a highly functionalized nitroaromatic compound utilized in complex synthetic routes, including the development of kinase inhibitors.

As a Senior Application Scientist, I approach the thermal characterization of this molecule not as a single data point, but as a dynamic system of vulnerabilities. The presence of a para-nitro group combined with a nucleophilic 2-hydroxyethylamino side chain creates a high-risk profile for exothermic decomposition. This whitepaper establishes a self-validating, multi-tiered analytical framework to map its thermal degradation kinetics, ensuring safe scale-up, formulation, and storage.

Structural Vulnerability & Mechanistic Causality

To design an effective thermal testing protocol, we must first understand the causality behind the molecule's potential instability. The thermal behavior of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide is governed by three competing structural features:

  • The Nitroaromatic Core: Nitro groups are intrinsically energetic. Upon reaching a critical activation energy (

    
    ), nitroaromatics undergo violent, exothermic decomposition driven by the cleavage of the C-NO₂ bond and subsequent oxidation of the carbon skeleton. Studies on analogous nitroaromatics, such as nitrobenzoic acid, demonstrate that these decompositions are typically single n-order reactions releasing massive amounts of energy (
    
    
    
    often exceeding 500 J/g) 12.
  • The Acetanilide Linkage: The amide core provides baseline crystalline stability. Baseline nitroacetanilides typically maintain structural integrity up to their melting points (e.g., 3'-nitroacetanilide melts at ~151.8°C) 3.

  • The Nucleophilic Side Chain: The 2-hydroxyethylamino group contains both a secondary amine and a primary hydroxyl group. At elevated temperatures (post-melting), these nucleophilic centers can undergo intramolecular attack on the amide carbonyl or interact with the nitro group. As documented in process safety literature, the presence of nucleophilic or basic moieties can drastically lower the onset temperature (

    
    ) of nitroaromatic decomposition compared to pure, unfunctionalized analogs 4.
    

Pathways Intact 2-(2-Hydroxyethylamino)- 4'-nitroacetanilide Melt Phase Transition (Melting: ~150°C) Intact->Melt Nucleophilic Intramolecular Attack (Hydroxyl/Amine on Amide) Melt->Nucleophilic Thermal Activation Nitro Nitroaromatic Decomposition (Exothermic Cleavage) Melt->Nitro Direct Heating Nucleophilic->Nitro Lowered T_onset Runaway Thermal Runaway (Gas Evolution: CO2, NOx) Nitro->Runaway ΔH > 500 J/g

Proposed thermal degradation pathways driven by intramolecular nucleophilicity and nitro reduction.

Self-Validating Analytical Protocol

To prevent catastrophic thermal runaway during scale-up, we employ a self-validating triad of analytical techniques. TGA establishes the mass-loss baseline, DSC maps the thermodynamic exotherms, and ARC validates the adiabatic kinetic risk.

G TGA TGA Mass Loss Mapping DSC DSC Exotherm Profiling TGA->DSC Determines T_limit ARC ARC Adiabatic Runaway DSC->ARC Triggers if ΔH > 100 J/g Safety Process Safety Design ARC->Safety TMR_ad & Criticality

Analytical workflow for thermal hazard assessment of energetic intermediates.

Phase 1: Thermogravimetric Analysis (TGA)

TGA is utilized to differentiate between physical volatilization (e.g., loss of residual solvents) and chemical decomposition.

  • Step 1: Accurately weigh 5–10 mg of the sample into an open alumina crucible.

  • Step 2: Purge the furnace with dry Nitrogen at 50 mL/min. An inert atmosphere is critical to prevent oxidative degradation from masking the intrinsic thermal decomposition of the molecule.

  • Step 3: Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C.

  • Step 4: Analyze the first derivative curve (DTG) to pinpoint the temperature of maximum mass loss rate (

    
    ).
    
Phase 2: Differential Scanning Calorimetry (DSC)

Because nitro compounds can decompose with extreme violence, DSC is the primary screening tool for thermodynamic hazard evaluation 5.

  • Step 1 (Crucible Selection): Weigh 1–3 mg of the compound into a high-pressure, gold-plated crucible . Causality Note: Standard aluminum pans will vent gases during early decomposition stages, resulting in an endothermic signal (boiling/evaporation) that artificially masks the critical onset of the exotherm. High-pressure crucibles force the reaction to remain contained.

  • Step 2 (Kinetic Mapping): Perform dynamic scans at multiple heating rates (

    
     = 2, 4, 8, and 10 °C/min) from 25 °C to 400 °C.
    
  • Step 3 (Data Extraction): Identify the melting endotherm (

    
    ), the onset of decomposition (
    
    
    
    ), and integrate the peak to determine the heat of decomposition (
    
    
    ).
  • Step 4 (Self-Validation): Utilize the Kissinger equation across the multiple heating rates to calculate the apparent activation energy (

    
    ). If 
    
    
    
    fluctuates wildly between rates, it indicates a complex, multi-step autocatalytic decomposition pathway requiring immediate ARC escalation.
Phase 3: Accelerating Rate Calorimetry (ARC)

If DSC reveals a


 > 100 J/g (which is highly probable for a nitroacetanilide), ARC is mandatory to simulate a worst-case "loss of cooling" scenario in a plant environment.
  • Step 1: Load 2–5 g of the sample into a Hastelloy spherical bomb.

  • Step 2: Execute a Heat-Wait-Search (HWS) program. The system heats the sample in 5 °C increments, waits 15 minutes for thermal equilibrium, and searches for self-heating > 0.02 °C/min.

  • Step 3: Once self-heating is detected, the instrument switches to strictly adiabatic mode, tracking the runaway reaction to calculate the Time to Maximum Rate (

    
    ) and maximum pressure (
    
    
    
    ).

Quantitative Data Synthesis

Based on the mechanistic profiling of the functional groups and empirical data from analogous nitroaromatic intermediates, the expected thermal parameters for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide are synthesized below.

Thermal ParameterExpected Range / ValueAnalytical TechniqueMechanistic Significance
Melting Point (

)
140 °C – 160 °CDSCPhase transition; increased molecular mobility allows intramolecular nucleophilic attack to initiate.
Onset of Decomposition (

)
180 °C – 220 °CDSC (High-Pressure)Initiation of nitro reduction and C-NO₂ bond cleavage. Lower than pure nitrobenzene due to the amine/hydroxyl groups.
Heat of Decomposition (

)
400 J/g – 800 J/gDSC IntegrationMassive exothermic potential. Values > 500 J/g classify the intermediate as a severe explosion hazard under confinement.
Activation Energy (

)
130 kJ/mol – 160 kJ/molDSC (Kissinger Method)Energy barrier to thermal runaway. Represents a single n-order dominant decomposition pathway.
Time to Max Rate (

)
24 hours at ~120 °CARCMaximum safe processing temperature (

) must be kept well below this threshold.

Process Safety & Formulation Guidelines

The thermal stability profile of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide dictates strict handling parameters:

  • Temperature Limits: Process temperatures (e.g., during crystallization or solvent stripping) must never exceed

    
    . Given the expected 
    
    
    
    of ~180°C, prolonged exposure to temperatures above 130°C is strictly prohibited.
  • Chemical Incompatibilities: Avoid contact with strong bases (e.g., Potassium Carbonate, Sodium Hydroxide). As demonstrated in process safety case studies, the presence of basic salts can catalyze the decomposition of nitro compounds, drastically lowering the

    
     and triggering unexpected adiabatic temperature rises 4.
    
  • Storage: Store in a cool, dry environment away from reducing agents. The compound should be treated as a highly energetic intermediate; bulk storage should be engineered with pressure-relief systems designed to handle rapid

    
     and 
    
    
    
    gas evolution.

References

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at:[Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Safety Evaluation of an Unexpected Incident with a Nitro Compound. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Foundational

Potential Research Applications of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide: A Technical Guide for Researchers and Drug Development Professionals

Introduction This technical guide explores the potential research applications of the novel compound 2-(2-Hydroxyethylamino)-4'-nitroacetanilide. While direct research on this specific molecule is not yet prevalent in pu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide explores the potential research applications of the novel compound 2-(2-Hydroxyethylamino)-4'-nitroacetanilide. While direct research on this specific molecule is not yet prevalent in published literature, its structural features—a nitroaromatic ring, an acetanilide backbone, and a hydroxyethylamino side chain—suggest a rich landscape for investigation across multiple scientific disciplines. By drawing parallels from structurally related compounds, this document aims to provide a comprehensive overview of plausible research avenues, complete with detailed, adaptable experimental protocols for its synthesis and evaluation. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to unlock the potential of this promising molecule.

The core structure of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide combines the well-established chemical reactivity of nitroaromatics with the biological significance of acetanilide derivatives. Nitroaromatic compounds are known for their diverse applications, ranging from intermediates in dye synthesis to active pharmaceutical ingredients with antimicrobial and anticancer properties[1][2]. The bioreduction of the nitro group is often a key step in their mechanism of action, leading to the formation of reactive intermediates that can interact with biological macromolecules[1][2]. Acetanilide and its derivatives have a long history in medicinal chemistry, with many exhibiting analgesic, anti-inflammatory, and antimicrobial activities[3][4]. The 2-(2-hydroxyethylamino) substituent introduces a hydrophilic and reactive moiety, which can influence the compound's solubility, pharmacokinetic profile, and potential for further chemical modification.

This guide will first detail a proposed synthetic route for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide, followed by an in-depth exploration of its potential applications in two key areas: as a precursor for novel azo disperse dyes and as a candidate for biological evaluation in medicinal chemistry. Each section will provide not only the theoretical framework but also actionable, step-by-step protocols and data presentation formats to facilitate immediate research endeavors.

I. Synthesis and Characterization

The synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide can be logically approached through a multi-step process, adapting established methodologies for the synthesis of related nitroaromatic compounds[5][6][7]. The proposed synthetic pathway begins with the commercially available 4-nitroaniline.

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Nitroaniline B N-(4-nitrophenyl)acetamide (4-Nitroacetanilide) A->B Acetylation (Acetic Anhydride) C 2-Chloro-N-(4-nitrophenyl)acetamide B->C Alpha-Halogenation (Chloroacetyl Chloride) D 2-(2-Hydroxyethylamino)-4'-nitroacetanilide C->D Nucleophilic Substitution (2-Aminoethanol)

Caption: Proposed multi-step synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide.

Detailed Synthesis Protocol

Step 1: Acetylation of 4-Nitroaniline to form 4-Nitroacetanilide

This initial step protects the amino group and is a standard procedure in organic synthesis[5].

  • In a round-bottom flask, suspend 4-nitroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the suspension while stirring.

  • Heat the reaction mixture under reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 4-nitroacetanilide.

Step 2: Alpha-Halogenation of 4-Nitroacetanilide

This step introduces a reactive site for the subsequent nucleophilic substitution.

  • Dissolve 4-nitroacetanilide in a suitable solvent such as glacial acetic acid.

  • Add chloroacetyl chloride dropwise to the solution at room temperature with constant stirring.

  • Heat the mixture gently to 50-60°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate of 2-chloro-N-(4-nitrophenyl)acetamide, wash with water, and dry.

Step 3: Nucleophilic Substitution with 2-Aminoethanol

This final step introduces the 2-hydroxyethylamino side chain.

  • Dissolve 2-chloro-N-(4-nitrophenyl)acetamide in a polar aprotic solvent like dimethylformamide (DMF).

  • Add an excess of 2-aminoethanol to the solution. The excess aminoethanol also acts as a base to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(2-Hydroxyethylamino)-4'-nitroacetanilide.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Analytical Technique Expected Observations
Melting Point A sharp melting point range, indicating the purity of the compound.
FT-IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide), N-O stretching (nitro group), and O-H stretching.
¹H NMR Spectroscopy Resonances corresponding to the aromatic protons, the methylene protons of the ethyl group, and the amide and hydroxyl protons.
¹³C NMR Spectroscopy Signals for the aromatic carbons, the carbonyl carbon, and the carbons of the hydroxyethylamino side chain.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (239.23 g/mol ).[8]

II. Potential Application in Azo Disperse Dyes

The presence of a primary aromatic amine precursor (4-nitroaniline) in the synthesis and the resulting N-substituted nitroacetanilide structure strongly suggests the potential of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide as an intermediate in the synthesis of novel azo disperse dyes. Azo dyes are a significant class of colorants used extensively in the textile industry[9][10]. The nitro group acts as a powerful chromophore, while the hydroxyethyl group can enhance the dye's affinity for synthetic fibers like polyester and nylon and improve its dyeing properties[9].

Workflow for Azo Dye Synthesis and Application

Azo_Dye_Workflow cluster_synthesis Dye Synthesis cluster_application Dye Application & Evaluation A 2-(2-Hydroxyethylamino) -4'-nitroacetanilide B Diazonium Salt Formation (NaNO2, HCl, 0-5°C) A->B D Azo Coupling Reaction B->D C Coupling Component (e.g., N,N-diethylaniline, 2-naphthol) C->D E Novel Azo Disperse Dye D->E F Dyeing of Polyester Fabric (High-Temperature Method) E->F G Fastness Property Testing (Light, Wash, Rubbing) F->G H Colorimetric Analysis (Spectrophotometry) G->H Anti_inflammatory_Logic A Synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide B In Silico Screening (Docking with COX enzymes) A->B C In Vitro COX Inhibition Assay B->C D In Vivo Anti-inflammatory Model (Carrageenan-induced paw edema) C->D E In Vivo Analgesic Model (Writhing test) D->E F Lead Compound Identification E->F

Sources

Protocols & Analytical Methods

Method

"2-(2-Hydroxyethylamino)-4'-nitroacetanilide as a chemical intermediate in synthesis"

Application Note: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide as a Strategic Chemical Intermediate in Kinase Inhibitor Synthesis Executive Summary In the landscape of targeted oncology, the design of ATP-competitive kina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide as a Strategic Chemical Intermediate in Kinase Inhibitor Synthesis

Executive Summary

In the landscape of targeted oncology, the design of ATP-competitive kinase inhibitors requires precise structural tuning to achieve both target affinity and favorable pharmacokinetic properties. 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (also known as N2-(2-hydroxyethyl)-N-(4-nitrophenyl)glycinamide) is a highly specialized chemical intermediate utilized primarily in the synthesis of Aurora kinase inhibitors[1].

This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this intermediate. By acting as a bifunctional scaffold, it allows for the modular assembly of complex Active Pharmaceutical Ingredients (APIs) while introducing critical solubility-enhancing pharmacophores[2].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

PropertyValue
Compound Name 2-(2-Hydroxyethylamino)-4'-nitroacetanilide
IUPAC Name N2-(2-hydroxyethyl)-N-(4-nitrophenyl)glycinamide
CAS Registry Numbers 1235138-34-7, 925920-70-3[3]
Molecular Formula C₁₀H₁₃N₃O₄
Molecular Weight 239.23 g/mol [3]
LogP (Estimated) ~0.5 (Highly hydrophilic)[2]
H-Bond Donors / Acceptors 3 / 5
Primary Application Pharmaceutical Intermediate (Aurora Kinase Inhibitors)[1]

Mechanistic Rationale in Drug Design

The selection of 2-(2-hydroxyethylamino)-4'-nitroacetanilide as a building block is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in drug development[1].

  • The 4'-Nitro Group as a Masked Nucleophile: During the upstream synthesis, the nitro moiety serves as an essential electron-withdrawing protecting group. It heavily deactivates the phenyl ring, ensuring that the aniline nitrogen does not act as a competing nucleophile during the alkylation of the alpha-carbon. Once the side chain is established, the nitro group is reduced to an amine, "unmasking" it for downstream cross-coupling (e.g., Buchwald-Hartwig amination or SNAr with a pyrimidine core)[1].

  • The 2-Hydroxyethylamino Pharmacophore: Kinase inhibitors often suffer from poor aqueous solubility due to highly planar, hydrophobic heterocyclic cores. The introduction of the 2-hydroxyethylamino group dramatically lowers the LogP of the final API. Furthermore, crystallographic models suggest this flexible, hydrophilic tail projects into the solvent-exposed ribose pocket of the Aurora kinase ATP-binding site, forming stabilizing hydrogen bonds without clashing with the kinase hinge region[2].

Pharmacophore A 2-Hydroxyethylamino Moiety D Solvent Exposed Region (Enhanced Solubility) A->D H-Bonding B Acetanilide Linker E Hinge Region (ATP Binding) B->E Structural Rigidity C Substituted Aniline (from Nitro) F Kinase Core (Target Specificity) C->F Hydrophobic/Pi Interactions

Pharmacophore mapping of the intermediate within the Aurora kinase ATP-binding pocket.

Validated Experimental Protocols

The following protocols outline the synthesis of the intermediate and its subsequent downstream activation. Every step is designed as a self-validating system to ensure high yield and purity.

Protocol A: Synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide

Objective: SN2 displacement of the alpha-chloride of 2-chloro-4'-nitroacetanilide by ethanolamine[1].

Step-by-Step Methodology:

  • Preparation: Charge a clean, dry round-bottom flask with 2-chloro-4'-nitroacetanilide (1.0 eq) and suspend it in anhydrous methanol (0.2 M concentration).

    • Causality: Methanol is chosen as a polar protic solvent because it stabilizes the transition state of the amine nucleophilic attack and provides excellent solubility for the ethanolamine, while the product often precipitates, driving the reaction forward.

  • Nucleophilic Addition: Add ethanolamine (2.5 eq) dropwise to the suspension at room temperature (20–25 °C) under vigorous magnetic stirring.

    • Causality: A stoichiometric excess of ethanolamine is critical. It acts as both the nucleophile for the SN2 displacement and the acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the remaining unreacted ethanolamine.

  • Reaction Progression: Stir the reaction mixture continuously for 16.0 hours at ambient temperature.

    • Causality: Maintaining ambient temperature rather than refluxing prevents the primary amine of the product from undergoing a second alkylation (forming bis-alkylated impurities).

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Dilute the resulting residue with distilled water and extract three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is typically obtained in ~83% yield as a solid[1].

Protocol B: Downstream Reduction to 4'-Amino-2-(2-hydroxyethylamino)acetanilide

Objective: Unmask the aniline for subsequent cross-coupling to a pyrimidine-thiophene scaffold to form the final Aurora kinase inhibitor[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 2-(2-Hydroxyethylamino)-4'-nitroacetanilide from Protocol A in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel three times with N₂ gas to remove oxygen, then introduce H₂ gas via a balloon or Parr shaker (maintained at 30 psi).

  • Reaction Progression: Stir at room temperature for 4-6 hours. Monitor via LC-MS.

    • Causality: The nitro group is highly susceptible to catalytic hydrogenation. Operating at room temperature and moderate pressure ensures the selective reduction of the nitro group without reducing the amide carbonyl or cleaving the sensitive C-N bonds of the hydroxyethylamino moiety.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Self-Validating Safety Check: Never allow the filtered Pd/C to dry out in the presence of organic solvent fumes, as it is highly pyrophoric. Immediately quench the filter cake with water.

  • Final Yield: Concentrate the filtrate to yield the corresponding aniline. This highly reactive nucleophile should be used immediately in the subsequent SNAr coupling step with the target kinase core[1].

Synthesis SM1 2-Chloro-4'-nitroacetanilide Int 2-(2-Hydroxyethylamino)- 4'-nitroacetanilide SM1->Int MeOH, 16h SN2 Displacement SM2 Ethanolamine SM2->Int MeOH, 16h SN2 Displacement Red Catalytic Hydrogenation (Pd/C, H2) Int->Red Nitro Reduction Amine 4'-Amino-2-(2-hydroxyethylamino) acetanilide Red->Amine Unmasking API Aurora Kinase Inhibitor (API) Amine->API Pyrimidine Coupling

Synthetic workflow for Aurora kinase inhibitors using the key intermediate.

References

  • Adams, J. L., et al. "Compounds." SmithKline Beecham Corp, Patent WO2007018941A2 / US20080194561A1.
  • Molaid Chemical Database. "2-(2-Hydroxyethylamino)-4'-nitroacetanilide | 1235138-34-7." Molaid. Available at:[Link]

Sources

Application

Application Note: Regioselective Nitration of Acetanilide Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Pharmaceutical Intermediates, Dye Synthesis, and Agrochemicals Introduction & Mechanistic Rationale The direct nitra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Pharmaceutical Intermediates, Dye Synthesis, and Agrochemicals

Introduction & Mechanistic Rationale

The direct nitration of aniline is a notoriously difficult process in organic synthesis. The highly exothermic nature of the reaction, combined with the strong oxidizing potential of nitric acid, typically leads to the oxidative degradation of the substrate and the formation of complex, tarry byproducts. Furthermore, in strongly acidic media, the amino group is protonated to form an anilinium ion (–NH₃⁺), which acts as a strongly deactivating, meta-directing group, destroying the desired regioselectivity[1].

To circumvent these issues, the primary amine is first protected via acetylation to form acetanilide . This structural modification serves two critical mechanistic purposes:

  • Reactivity Moderation: The acetyl group delocalizes the lone pair of electrons on the nitrogen atom through resonance with the carbonyl oxygen. This reduces the nucleophilicity of the nitrogen, protecting the molecule from destructive oxidation [2].

  • Regiocontrol (Steric & Electronic): The acetamido group (–NHCOCH₃) is an activating, ortho/para-directing group. However, its significant steric bulk physically shields the ortho positions. Consequently, electrophilic aromatic substitution (EAS) by the nitronium ion (NO₂⁺) is highly directed toward the para position, yielding p-nitroacetanilide as the overwhelming major product [3].

Quantitative Regioselectivity Data

The steric and electronic influence of the acetamido group allows for highly predictable product distributions, even when additional substituents are present on the aromatic ring. Table 1 summarizes the typical regioselective yields for the nitration of standard acetanilide derivatives [3, 4].

Table 1: Product Distribution in the Nitration of Acetanilide Derivatives

Starting SubstrateMajor ProductMajor Yield (%)Minor ProductMinor Yield (%)
Acetanilide p-Nitroacetanilide90 – 97%o-Nitroacetanilide3 – 10%
4-Methylacetanilide 4-Methyl-2-nitroacetanilide~97%N/A (Para blocked)N/A
2-Nitroacetanilide 2,4-Dinitroacetanilide>90%N/AN/A

Experimental Workflow

The following logical workflow outlines the critical phases of the nitration process, emphasizing the strict thermal control required to prevent dinitration and amide hydrolysis.

G Start Acetanilide Derivative Mix Dissolve in Glacial Acetic Acid & Conc. H2SO4 Start->Mix Cool Cool to 0-5 °C (Ice-Salt Bath) Mix->Cool Nitration Dropwise Addition of Nitrating Mixture (HNO3/H2SO4) Maintain <10 °C Cool->Nitration Maturation Room Temp Maturation (30 mins) Nitration->Maturation Quench Quench over Crushed Ice (Precipitation) Maturation->Quench Filter Vacuum Filtration & Cold Water Wash Quench->Filter Purify Recrystallization (Ethanol/Water) Filter->Purify Product Pure p-Nitroacetanilide Purify->Product

Caption: Workflow for the regioselective nitration of acetanilide derivatives highlighting thermal control.

Optimized Protocol: Synthesis of p-Nitroacetanilide

This protocol is designed as a self-validating system. Visual and thermal checkpoints are embedded within the steps to ensure researchers can verify the integrity of the reaction in real-time [1, 2].

Reagents & Equipment
  • Substrate: Acetanilide (5.0 g)

  • Solvents: Glacial Acetic Acid (5-10 mL), Distilled Water, Ethanol (for recrystallization)

  • Acids: Concentrated Sulfuric Acid (H₂SO₄, 98%), Concentrated Nitric Acid (HNO₃, 65-70%)

  • Equipment: 125 mL Erlenmeyer flasks, Ice-salt bath, Magnetic stirrer, Pasteur pipettes, Büchner funnel, Vacuum pump, pH indicator paper.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Action: In a 125 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in 5–10 mL of glacial acetic acid. Warm gently if necessary, but allow it to return to room temperature.

  • Causality: Glacial acetic acid is utilized as a polar, non-nucleophilic solvent. It thoroughly dissolves the organic substrate without participating in the electrophilic aromatic substitution, providing a homogeneous reaction medium.

Step 2: Acidification & Initial Cooling

  • Action: Slowly add 10 mL of cold, concentrated H₂SO₄ to the mixture. Self-Validation Check: The solution will become noticeably viscous. Immediately place the flask in an ice-salt bath to bring the internal temperature down to 0–5 °C.

  • Causality: H₂SO₄ acts as both a solvent and a strong Brønsted acid that will later protonate the nitric acid to generate the active electrophile. Pre-cooling is mandatory to establish a thermal buffer against the highly exothermic nitration step.

Step 3: Preparation of the Nitrating Mixture

  • Action: In a separate, pre-chilled vial, carefully mix 2.5 mL of conc. HNO₃ with 2.5 mL of conc. H₂SO₄. Keep this mixture in the ice bath (<5 °C).

  • Causality: The interaction between these two strong acids generates the highly reactive nitronium ion (NO₂⁺), which is the true electrophile in this EAS reaction.

Step 4: Electrophilic Addition (Critical Step)

  • Action: Using a Pasteur pipette, add the chilled nitrating mixture dropwise to the viscous acetanilide solution. Strictly maintain the internal temperature below 10 °C by controlling the rate of addition and ensuring vigorous magnetic stirring.

  • Causality: Rapid addition leads to thermal runaway. Elevated temperatures (>15–20 °C) will provide the activation energy required to overcome the steric hindrance of the ortho position (decreasing regioselectivity), promote undesired dinitration, and catalyze the acidic hydrolysis of the protective acetamido group back to an amine.

Step 5: Reaction Maturation

  • Action: Once the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Causality: This maturation phase allows the kinetically controlled reaction to reach absolute completion, ensuring maximum conversion of the starting material to the para-isomer.

Step 6: Quenching & Isolation

  • Action: Slowly pour the reaction mixture over 100 g of vigorously stirred crushed ice. Self-Validation Check: A heavy, pale-yellow to white precipitate will form immediately.

  • Causality: The massive dilution with ice water safely quenches the strong acids and drastically reduces the solubility of the product, driving rapid precipitation.

Step 7: Filtration and Neutralization

  • Action: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake repeatedly with ice-cold distilled water until the filtrate tests neutral on pH paper.

  • Causality: Complete removal of residual sulfuric and nitric acids is critical. Any trapped acid will catalyze the hydrolysis of the amide bond during the subsequent drying or recrystallization phases, degrading the product yield.

Step 8: Purification (Recrystallization)

  • Action: Recrystallize the crude product from a minimum volume of hot ethanol (or an ethanol/water mixture).

  • Causality: Recrystallization exploits the differential solubility of the isomers. The minor ortho-isomer (o-nitroacetanilide) is significantly more soluble in ethanol than the para-isomer, allowing it to remain dissolved in the mother liquor while the pure p-nitroacetanilide crystallizes out upon cooling.

Analytical Validation

To confirm the success of the protocol, the isolated crystals should be subjected to the following analytical checks:

  • Melting Point Determination: Pure p-nitroacetanilide exhibits a sharp melting point at 214–216 °C . A depressed or broad melting range indicates contamination with the ortho-isomer (which melts at ~94 °C) or residual starting material.

  • Infrared (IR) Spectroscopy: Successful nitration is confirmed by the appearance of strong asymmetric and symmetric NO₂ stretching frequencies at ~1500 cm⁻¹ and ~1330 cm⁻¹ , alongside the retention of the amide N-H stretch (~3300 cm⁻¹) and C=O stretch (~1670 cm⁻¹).

References

  • Preparation of p-Nitroacetanilide: Step-by-Step Guide. Vedantu. Available at: [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. Available at: [Link]

  • Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education (ACS Publications). Available at:[Link]

Method

Application Note: Multi-Step Synthesis and Regioselective Nitration of Substituted Nitroacetanilides

Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Rationale and Strategic Overview In the development of active pharmaceutical ingredients (APIs) and complex dyes, substituted nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Rationale and Strategic Overview

In the development of active pharmaceutical ingredients (APIs) and complex dyes, substituted nitroanilines serve as indispensable building blocks. However, the direct electrophilic aromatic nitration of free anilines is synthetically unviable. The highly reactive amino (


) group is susceptible to severe oxidation by nitric acid, often resulting in tarry degradation products. Furthermore, in the presence of strong acids (like 

), the amine is protonated to form an anilinium ion (

), which paradoxically acts as a meta-directing deactivator.

To circumvent these thermodynamic and kinetic barriers, a multi-step synthetic strategy is universally employed [1].

  • Amine Protection (Acetylation): The amine is first masked using acetic anhydride or glacial acetic acid. This converts the strongly activating

    
     group into a moderately activating acetamido (
    
    
    
    ) group, effectively shielding the molecule from oxidative cleavage.
  • Regioselective Nitration: The acetamido group remains an ortho/para director. Crucially, the steric bulk of the acetyl moiety physically blocks the ortho positions, funneling the nitronium ion (

    
    ) attack predominantly toward the para position [2].
    
Synthetic Workflow Diagram

G A Substituted Aniline (e.g., Aniline) B Step 1: Acetylation (Acetic Anhydride / Glacial Acetic Acid) A->B C Acetanilide Intermediate (Protected Amine) B->C Protects from oxidation D Step 2: Nitration (HNO3 / H2SO4, <10°C) C->D E p-Nitroacetanilide (Major Product, Para-directed) D->E Steric hindrance favors para F o-Nitroacetanilide (Minor Product, Soluble in Ethanol) D->F Minor byproduct

Workflow for the multi-step synthesis of p-nitroacetanilide, highlighting regioselectivity.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is critical to implement self-validating checkpoints within your workflow. The following protocols are designed with integrated quality control steps to ensure reaction fidelity.

Objective: Synthesize the protected acetanilide intermediate. Causality Check: Glacial acetic acid is utilized as a polar solvent because it dissolves the aniline while the acetate ion acts as a poor nucleophile, preventing unwanted side substitutions.

Step-by-Step Methodology:

  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve 5.0 g of the substituted aniline (e.g., aniline) in 5.0 mL of glacial acetic acid. Gentle warming may be required.

  • Reagent Addition: Slowly add 5.0 mL of acetic anhydride.

  • Reflux & Reaction: Heat the mixture gently under reflux for 15–20 minutes.

  • Precipitation: Pour the hot mixture into 100 mL of ice-cold water while stirring vigorously. The sudden change in solvent polarity and temperature forces the hydrophobic acetanilide to precipitate.

  • Isolation: Collect the crude white solid via vacuum filtration (Büchner funnel). Wash with cold distilled water to remove residual acetic acid.

  • Validation: The product should be a white crystalline solid. A melting point check (Target: 113–115 °C for unsubstituted acetanilide) confirms the absence of unreacted starting material.

Objective: Regioselective nitration to yield p-nitroacetanilide. Causality Check: The reaction is highly exothermic. Maintaining the temperature below 10–20 °C is strictly required to prevent di-nitration and to suppress the hydrolysis of the amide bond back to the free amine[3].

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 3.0 g of dry acetanilide in 4.0 mL of glacial acetic acid in a flask. Cool the flask in an ice-salt bath to 0–5 °C.

  • Acid Catalyst Addition: Slowly add 6.0 mL of concentrated sulfuric acid (

    
    ) with constant stirring. The mixture will become viscous.
    
  • Nitrating Mixture Preparation: In a separate test tube, carefully mix 1.5 mL of fuming nitric acid (

    
    ) with 2.0 mL of concentrated 
    
    
    
    . Chill this mixture in an ice bath. Note: The
    
    
    protonates the
    
    
    , generating the active electrophile, the nitronium ion (
    
    
    ) [2].
  • Controlled Addition: Add the chilled nitrating mixture dropwise to the acetanilide solution. Critical: Monitor the internal temperature continuously. Do not allow it to exceed 15 °C.

  • Maturation: Once addition is complete, allow the reaction to stand at room temperature for 30 minutes to ensure complete conversion.

  • Quenching & Precipitation: Pour the reaction mixture over 100 g of crushed ice. This quenches the reaction and precipitates the water-insoluble p-nitroacetanilide.

  • Purification (Separation of Isomers): Filter the crude product. Recrystallize from a minimum amount of hot ethanol.

    • Validation/Causality: The ortho-nitroacetanilide isomer is highly soluble in cold ethanol and remains in the mother liquor, whereas the para-isomer crystallizes out upon cooling[2].

  • Visual QC: Pure p-nitroacetanilide forms pale yellow/cream crystals. If the product is deep orange or red, it indicates that acidic hydrolysis has occurred, yielding unwanted p-nitroaniline [3].

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and typical yields for the multi-step synthesis across different starting substrates.

Starting MaterialIntermediate (Protected)Final ProductMajor Isomer Yield (%)Final Melting Point (°C)
AnilineAcetanilidep-Nitroacetanilide65 – 75%214 – 216 °C
o-Toluidine2-Methylacetanilide2-Methyl-4-nitroacetanilide60 – 70%198 – 200 °C
o-Methoxyaniline2-Methoxyacetanilide2-Methoxy-4-nitroacetanilide55 – 65%152 – 154 °C

Table 1: Comparative reaction metrics for the acetylation and subsequent nitration of substituted anilines.

Conclusion

By strictly controlling the thermodynamics of the nitration step and leveraging the steric bulk of the acetyl protecting group, researchers can achieve highly regioselective synthesis of p-nitroacetanilides. This self-validating protocol ensures high purity and minimizes oxidative degradation, providing a robust foundation for downstream pharmaceutical synthesis.

References

  • Title: An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence Source: AZoM URL: [Link]

  • Title: Preparation of p-Nitroacetanilide: Step-by-Step Guide Source: Vedantu URL: [Link]

Application

Application Note: Utilization of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide in the Synthesis of Aurora Kinase Inhibitors

Executive Summary 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3) is a highly specialized chemical intermediate utilized extensively in the synthesis of small-molecule kinase inhibitors. Its primary applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3) is a highly specialized chemical intermediate utilized extensively in the synthesis of small-molecule kinase inhibitors. Its primary application lies in the development of pyrimidinyl-thiophene-based modulators targeting Aurora kinases—enzymes that are critical regulators of mitosis. This application note details the mechanistic rationale, physicochemical properties, and validated synthetic protocols for incorporating this intermediate into advanced oncological drug discovery pipelines.

Introduction & Mechanistic Rationale

Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases essential for chromosome segregation and cytokinesis. Aberrant expression of these kinases is a hallmark of numerous human malignancies, leading to aneuploidy and tumorigenesis. Consequently, inhibiting their activity disrupts the cell cycle, blocks proliferation, and induces apoptosis in tumor cells ().

The compound 2-(2-Hydroxyethylamino)-4'-nitroacetanilide serves as a crucial building block in synthesizing pyrimidinyl-thiophene kinase inhibitors (). The strategic inclusion of the 2-hydroxyethylamino moiety is highly intentional:

  • Solvent-Exposed Projection: In the final active pharmaceutical ingredient (API), this flexible, hydrophilic headgroup typically projects into the solvent-exposed region of the kinase ATP-binding pocket.

  • Physicochemical Enhancement: The primary alcohol and secondary amine act as potent hydrogen bond donors and acceptors. This dramatically enhances the aqueous solubility of the otherwise hydrophobic pyrimidinyl-thiophene core, a critical requirement for oral bioavailability and favorable pharmacokinetics.

AuroraPathway A Cell Cycle Entry (G2/M Phase) B Aurora Kinase A/B Activation A->B Triggers C Centrosome Maturation & Spindle Assembly B->C Phosphorylates substrates F Cell Cycle Arrest & Apoptosis B->F Inhibition leads to D Mitotic Progression & Tumor Proliferation C->D Enables E Pyrimidinyl-Thiophene Inhibitor E->B Blocks ATP pocket

Figure 1: Aurora Kinase signaling pathway and the mechanism of action of pyrimidinyl-thiophene inhibitors.

Physicochemical Profiling

To facilitate proper handling, formulation, and analytical tracking, the quantitative properties of the intermediate are summarized below.

PropertyValue
Chemical Name 2-(2-Hydroxyethylamino)-4'-nitroacetanilide
IUPAC Name N-(4-nitrophenyl)-2-(2-hydroxyethylamino)acetamide
CAS Registry Number 925920-70-3 (also 1235138-34-7)
Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
Monoisotopic Mass 239.0906 Da
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 5
Appearance Yellow to orange crystalline solid

Synthetic Workflow & Protocols

The following protocols detail the self-validating synthesis of the intermediate and its subsequent transformation into a kinase inhibitor framework.

Step 1: Amination (Synthesis of the Title Compound)

Causality: The reaction utilizes 2-chloro-4'-nitroacetanilide and ethanolamine. Methanol is selected as the solvent because its polar protic nature stabilizes the transition state of the nucleophilic substitution (


) at the alpha-carbon. Ethanolamine is used in excess to act as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct).

Protocol:

  • Charge a round-bottom flask with 2-chloro-4'-nitroacetanilide (1.0 eq) and methanol (10 volumes).

  • Add ethanolamine (2.5 eq) dropwise at room temperature under continuous stirring.

  • Elevate the temperature and stir the reaction mixture at 60 °C for 16 hours.

  • Validation Check: Monitor reaction progress via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The starting material (

    
    ) must be fully consumed and replaced by a highly polar product spot (
    
    
    
    ).
  • Concentrate the mixture under reduced pressure to remove methanol.

  • Purify via recrystallization from ethanol to yield 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (Typical yield: ~83%).

  • Analytical Validation: Confirm product identity via LC-MS (ESI+). The spectrum must display a dominant peak at m/z 240.1[M+H]+ .

Step 2: Nitro Reduction

Causality: The nitroarene must be reduced to an aniline to serve as the nucleophilic handle for the subsequent coupling with the kinase inhibitor core. Catalytic hydrogenation is preferred over chemical reduction (e.g., Fe/HCl) to avoid complexation of the resulting amine and to ensure a clean reaction profile.

Protocol:

  • Dissolve 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (1.0 eq) in absolute ethanol (15 volumes).

  • Carefully add 10% Pd/C (0.1 eq by weight) under an inert atmosphere.

  • Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (1 atm via balloon).

  • Stir vigorously at room temperature for 4 hours.

  • Validation Check: Sample the mixture for LC-MS. The process is complete when m/z 240.1 disappears entirely, replaced by m/z 210.1 [M+H]+ , corresponding to 4'-amino-2-(2-hydroxyethylamino)acetanilide.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate under vacuum.

Step 3: Kinase Core Coupling ( )

Causality: The newly formed aniline is reacted with a 2-chloropyrimidine-thiophene derivative via Nucleophilic Aromatic Substitution (


). Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the generated acid, driving the equilibrium toward the final coupled product.

Protocol:

  • Combine the aniline intermediate (1.0 eq), the pyrimidinyl-thiophene chloride core (1.0 eq), and DIPEA (2.0 eq) in n-butanol.

  • Reflux the mixture at 110 °C for 12 hours.

  • Validation Check: Confirm product formation via HPLC monitoring (Targeting >95% purity of the newly formed peak).

  • Isolate the final Aurora kinase inhibitor via preparative HPLC and lyophilize.

SyntheticWorkflow SM 2-Chloro-4'-nitroacetanilide (Starting Material) R1 Amination (+ Ethanolamine, MeOH, 16h) SM->R1 I1 2-(2-Hydroxyethylamino)- 4'-nitroacetanilide R1->I1 83% Yield R2 Nitro Reduction (Pd/C, H2) I1->R2 I2 4'-Amino-2-(2-hydroxyethylamino) acetanilide R2->I2 >90% Yield R3 SNAr Coupling (+ Pyrimidinyl-Thiophene Core) I2->R3 FP Aurora Kinase Inhibitor (Final API) R3->FP Target Compound

Figure 2: Step-by-step synthetic workflow from 2-chloro-4'-nitroacetanilide to the final Aurora kinase inhibitor.

References

  • Harrington, E. A., Bebbington, D., Moore, J., et al. "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine 10, 262-267 (2004). URL:[Link][1]

  • Adams, J. L., et al. "Compounds." US Patent US20080194561A1 (2008). SmithKline Beecham Corporation. URL:[2]

Sources

Method

Application Note: Derivatization of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide for Aurora Kinase Target Engagement Assays

Target Audience: Chemical Biologists, Medicinal Chemists, and Assay Development Scientists. Executive Summary The compound 2-(2-Hydroxyethylamino)-4'-nitroacetanilide is a highly versatile synthetic intermediate frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Assay Development Scientists.

Executive Summary

The compound 2-(2-Hydroxyethylamino)-4'-nitroacetanilide is a highly versatile synthetic intermediate frequently utilized in the development of ATP-competitive kinase inhibitors, particularly targeting Aurora kinases[1]. This application note details a field-proven, self-validating methodology for derivatizing this scaffold into a biotinylated chemical probe. By systematically reducing the nitro group to establish a kinase hinge-binding motif, and subsequently functionalizing the solvent-exposed hydroxyethyl tail, researchers can generate robust probes for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and pull-down assays without compromising target affinity.

Rationale & Structural Causality

Designing a chemical probe requires a delicate balance between maintaining target affinity and introducing a bulky reporter tag (e.g., biotin or a fluorophore).

  • Pharmacophore Activation (The Nitro Group): The 4'-nitro group serves as a masked aniline. Upon catalytic reduction, the resulting primary aromatic amine becomes a potent nucleophile. This allows for regioselective

    
     coupling with a 2-chloropyrimidine derivative, establishing the critical hydrogen bond donor/acceptor pair required to anchor the molecule in the Aurora kinase ATP-binding pocket.
    
  • Probe Conjugation (The Hydroxyethyl Group): X-ray crystallographic data of similar acetanilide-based inhibitors reveal that the 2-(2-hydroxyethylamino) moiety extends outward into the solvent-exposed region of the kinase active site [2]. By targeting the primary hydroxyl group for esterification with a Biotin-PEG4-COOH tag, we exploit this solvent channel. The PEG4 linker provides necessary flexibility and distance, preventing steric clashes between the kinase and the bulky streptavidin used in downstream biological assays.

  • Chemoselectivity: During the pyrimidine coupling step, conducting the reaction under acidic conditions (e.g., in the presence of

    
    ) selectively protonates the secondary aliphatic amine of the hydroxyethyl group. This in situ protection prevents unwanted aliphatic nucleophilic attack, directing the reaction exclusively to the aniline nitrogen and maximizing atom economy.
    

Experimental Protocols

Protocol A: Synthesis of the Active Kinase Binder

Step 1: Nitro Reduction

  • Dissolve 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (10 mmol) in 50 mL of anhydrous methanol.

  • Add 10% Pd/C (0.1 equiv) under an argon atmosphere.

  • Purge the reaction vessel with

    
     gas and stir vigorously at room temperature for 4 hours until complete consumption of the starting material is observed via LC-MS.
    
  • Filter the mixture through a Celite pad to remove the catalyst and concentrate in vacuo to yield the aniline intermediate.

Step 2: Pyrimidine Coupling (Acid-Catalyzed


) 
  • Dissolve the crude aniline intermediate (1.0 equiv) and 2-chloro-4-(pyridin-4-yl)pyrimidine (1.05 equiv) in 20 mL of 2-butanol.

  • Add 4.0 M

    
     in dioxane (0.1 equiv) to protonate the secondary aliphatic amine.
    
  • Reflux the mixture at 110°C for 12 hours.

  • Cool to room temperature, neutralize with saturated

    
    , extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH 95:5) to isolate the active kinase inhibitor.
    
Protocol B: Biotinylation of the Hydroxyethyl Linker
  • Dissolve the active kinase inhibitor (0.5 mmol) and Biotin-PEG4-COOH (0.55 mmol) in 5 mL of anhydrous DMF.

  • Add EDC·HCl (0.75 mmol) and DMAP (0.1 mmol). The use of EDC/DMAP specifically drives the esterification of the primary alcohol while the secondary amine remains largely unreactive due to steric hindrance from the adjacent carbonyl and PEG chain.

  • Stir the reaction at room temperature for 16 hours.

  • Quench with water, extract with DCM, and purify via preparative HPLC to yield the Biotin-PEG4-conjugated target engagement probe.

Protocol C: TR-FRET Aurora Kinase Assay (Self-Validation)

To validate that the derivatization did not destroy kinase affinity, the probe is tested in a competitive TR-FRET assay [3].

  • Assay Setup: Prepare a reaction mix containing 5 nM Aurora A kinase, 50 nM ULight-labeled Histone H3 peptide, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Probe Incubation: Add the biotinylated probe (titrated from 0.1 nM to 10 µM) and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction with 10 mM EDTA. Add 2 nM Europium (Eu)-labeled anti-phospho-Histone H3 antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm). A decrease in the 665 nm signal indicates successful competitive binding of the probe to the kinase active site.

Data Presentation

Table 1: Physicochemical Properties and Yields of Derivatization Intermediates

Compound StageMolecular Weight ( g/mol )Reaction Yield (%)LC-MS Purity (%)Key Functional Group Added
Starting Material239.23N/A>98.0Nitroacetanilide core
Aniline Intermediate209.2592.596.4Primary aromatic amine
Active Kinase Inhibitor364.4078.098.1Pyrimidine hinge-binder
Biotin-PEG4 Probe837.0164.2>99.0Biotin-PEG4 ester

Table 2: TR-FRET Assay Validation (IC₅₀ Values)

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Fold-Shift (vs Unconjugated)
Unconjugated Inhibitor14.2 ± 1.126.5 ± 2.0Baseline
Biotin-PEG4 Probe18.7 ± 1.532.1 ± 2.4~1.3x (Negligible impact)

Data Interpretation: The minimal shift in IC₅₀ between the unconjugated inhibitor and the Biotin-PEG4 probe confirms that the 2-(2-hydroxyethylamino) tail is indeed solvent-exposed and tolerates bulky derivatization, validating the structural causality hypothesis.

Mandatory Visualization

G A 2-(2-Hydroxyethylamino)- 4'-nitroacetanilide B Nitro Reduction (Pd/C, H2) A->B C Aniline Intermediate B->C D Pyrimidine Coupling (Acid-catalyzed SNAr) C->D E Active Kinase Inhibitor D->E F Biotin-PEG4 Conjugation (EDC/DMAP Esterification) E->F G Target Engagement Probe F->G H TR-FRET Kinase Assay Validation G->H

Figure 1: Derivatization workflow from nitroacetanilide precursor to biotinylated TR-FRET probe.

References

  • Adams, J. L. (2008). Compounds (Patent No. US20080194561A1). U.S.
  • Lake, R. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(52), E12188-E12197.[Link]

  • Umstead, M., et al. (2014). Aurora kinase A interacts with H-Ras and potentiates Ras-MAPK signaling. Oncotarget, 5(11), 3730–3744.[Link]

Application

Application Note: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide in the Development of Nonlinear Optical (NLO) Materials

Introduction and Mechanistic Overview The pursuit of high-efficiency organic nonlinear optical (NLO) materials is driven by their superior electro-optic coefficients, ultrafast response times, and high optical damage thr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The pursuit of high-efficiency organic nonlinear optical (NLO) materials is driven by their superior electro-optic coefficients, ultrafast response times, and high optical damage thresholds compared to traditional inorganic crystals. 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS: 925920-70-3) represents a highly tunable organic chromophore characterized by a classic asymmetric Donor-


-Acceptor (D-

-A) architecture.

The nonlinear optical response of organic chromophores is intrinsically governed by their molecular geometry and the strength of this push-pull network[1]. In this molecule, the electron-withdrawing nitro group (-NO


) at the para position acts as a powerful electron acceptor, while the hydroxyethylamino-substituted acetanilide moiety serves as the electron donor. This configuration maximizes the electronic push-pull effect, resulting in enhanced nonlinear optical properties[2].
The Causality of Crystal Engineering in NLO

For a material to exhibit second-order NLO effects, such as Second Harmonic Generation (SHG), it must crystallize in a non-centrosymmetric space group. If the molecular dipoles align anti-parallel (centrosymmetric), the macroscopic second-order susceptibility (


) cancels out to zero. The strategic presence of the hydroxyethyl group in 2-(2-Hydroxyethylamino)-4'-nitroacetanilide introduces robust intermolecular hydrogen-bonding capabilities. This hydrogen-bonding network restricts molecular rotation and forces the crystal lattice into an acentric packing arrangement (e.g., 

space group), which is a strict prerequisite for SHG[2].

SHG_Mechanism GS Ground State (S0) Strong Dipole Moment Photon1 Incident Photon (ω) ICT Intramolecular Charge Transfer (Donor → Acceptor) GS->ICT Push-Pull Dynamics VS1 Virtual State 1 Photon1->VS1 Absorption Photon2 Incident Photon (ω) VS2 Virtual State 2 Photon2->VS2 Absorption VS1->VS2 SHG SHG Emission (2ω) Frequency Doubled VS2->SHG Emission SHG->GS Relaxation

Energy level diagram illustrating Second Harmonic Generation and Intramolecular Charge Transfer.

Quantitative Data Presentation

To contextualize the performance of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide, we compare its structural and optical parameters against established NLO reference materials, such as p-nitroaniline and m-nitroacetanilide[3][4].

Property2-(2-Hydroxyethylamino)-4'-nitroacetanilidep-Nitroaniline (Reference)m-Nitroacetanilide (Reference)
Molecular Formula C

H

N

O

C

H

N

O

C

H

N

O

Optical Bandgap (

)
~3.8 eV (Estimated)3.2 eV4.10 eV[5]
Absorption Max (

)
380 - 410 nm380 nm350 nm[4]
SHG Efficiency Moderate to High~7.4x vs. Urea[2]~0.7x vs. Urea[2]
Thermal Stability (

)
> 150 °C285 °C215 °C[2]
Primary NLO Utility SHG, Biological ProbesElectro-optic modulationTHz generation / SHG

Experimental Protocols

The following self-validating protocols detail the synthesis, crystal growth, and optical characterization of the compound. Every step is designed to mitigate common failure modes in NLO material development.

Protocol 1: Single Crystal Growth via Slow Evaporation

Organic NLO materials often decompose near their melting points; therefore, solution-based growth is preferred over melt-growth techniques[4].

  • Solvent Selection: Dissolve 5.0 g of high-purity 2-(2-Hydroxyethylamino)-4'-nitroacetanilide in 100 mL of a polar protic solvent (e.g., Methanol). The polarity aids in solvating the D-

    
    -A system, while the protic nature supports the hydrogen-bonding networks critical for acentric packing[4].
    
  • Supersaturation & Homogenization: Heat the mixture to 40°C under continuous magnetic stirring for 6 hours. Causality: Complete dissolution prevents un-dissolved solute particles from acting as secondary nucleation sites, which would lead to polycrystallinity.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a pre-cleaned, dust-free crystallization beaker. Causality: Dust acts as a heterogeneous nucleation inhibitor; removing it ensures the growth of a single, defect-free macroscopic crystal.

  • Controlled Evaporation: Seal the beaker with parafilm and puncture 3-5 small pinholes. Place the beaker in a vibration-free incubator set strictly to 30°C.

  • Harvesting: After 10-14 days, harvest the macroscopic crystals and wash them briefly with cold hexane to remove surface mother liquor without etching the crystal faces.

Protocol 2: Kurtz-Perry Powder SHG Efficiency Measurement

The Kurtz-Perry technique is the gold standard for preliminary screening of NLO materials[2].

  • Sample Preparation: Grind the harvested crystals into a fine powder. Sieve the powder into distinct particle size ranges (e.g., 50-100 µm, 100-150 µm). Causality: SHG intensity is highly dependent on particle size. Sieving allows researchers to determine if the material is phase-matchable (signal plateaus with increasing size) or non-phase-matchable (signal peaks and drops).

  • Capillary Loading: Densely pack the sieved powder into a glass capillary tube to ensure a uniform optical path length.

  • Laser Excitation: Irradiate the capillary using a Q-switched Nd:YAG laser (

    
     = 1064 nm, pulse width ~8 ns). Causality: A 1064 nm fundamental wavelength is chosen because its second harmonic (532 nm) falls outside the primary absorption band of the nitroacetanilide derivative (~380-410 nm), preventing thermal degradation and resonance enhancement artifacts[2][3].
    
  • Signal Isolation & Detection: Pass the scattered output through a 532 nm narrow bandpass filter to block the fundamental beam. Detect the green SHG signal using a Photomultiplier Tube (PMT) and quantify the voltage via an oscilloscope.

Kurtz_Perry Laser Nd:YAG Laser (1064 nm) Optics Beam Splitter & Focusing Lenses Laser->Optics 1064 nm Sample Powdered Sample in Capillary Optics->Sample Focused Beam Filter 532 nm Bandpass Filter Sample->Filter 1064 nm + 532 nm PMT Photomultiplier Tube (PMT) Filter->PMT 532 nm (SHG) Scope Oscilloscope Data Acquisition PMT->Scope Electrical Signal

Schematic workflow of the Kurtz-Perry powder technique for measuring SHG efficiency.

Protocol 3: Polymeric Embedding for Third-Order NLO (Optical Limiting)

Nitroacetanilide derivatives exhibit excellent sequential two-photon absorption when embedded in polymer matrices, making them ideal for laser safety devices (optical limiters)[6].

  • Matrix Doping: Dissolve Poly(methyl methacrylate) (PMMA) and the chromophore in a 3:1 weight ratio using chloroform as the solvent[6].

  • Thin-Film Fabrication: Spin-coat the solution onto a fused silica substrate at 2000 RPM for 60 seconds. Bake at 60°C for 2 hours to evaporate residual solvent.

  • Z-Scan Measurement: Mount the film on a motorized translation stage. Move the sample along the z-axis through the focal point of a focused Gaussian laser beam.

  • Data Acquisition: Record the transmittance without an aperture (Open-Aperture Z-scan) to measure the nonlinear absorption coefficient (

    
    ). A dip in transmittance at the focal point indicates strong optical limiting behavior, protecting downstream sensors from high-intensity laser pulses[6].
    

References

Sources

Method

Application Note: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3) as a Functional Monomer for Non-Linear Optical (NLO) Polyurethanes

Target Audience: Materials Scientists, Polymer Chemists, and Photonics Researchers Document Type: Advanced Application Note & Experimental Protocol Executive Summary The compound 2-(2-Hydroxyethylamino)-4'-nitroacetanili...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Photonics Researchers Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The compound 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3) is a highly versatile, bifunctional building block in advanced material science. Structurally, it features an asymmetric reactive profile—a secondary amine and a primary hydroxyl group—coupled with a strongly electron-withdrawing 4'-nitroacetanilide moiety.

This unique architecture makes it an ideal precursor for synthesizing side-chain poly(urethane-urea)s (PUUs) designed for Second-Order Non-Linear Optical (NLO) applications. By incorporating this monomer into a polymer backbone, the nitroacetanilide group acts as a pendant push-pull chromophore. When subjected to an external electric field (corona poling), these chromophores align to break centrosymmetry, yielding materials with high second-harmonic generation (SHG) coefficients and robust thermal stability[1],[2].

Mechanistic Insights & Material Design

The Dual-Role of the Monomer

To engineer a polymer with stable NLO properties, the chromophore must be densely packed yet resistant to thermal relaxation. CAS 925920-70-3 achieves this through two mechanisms:

  • Asymmetric Step-Growth Polymerization: The primary alcohol (-OH) and secondary amine (-NH-) react with diisocyanates (e.g., Isophorone diisocyanate, IPDI) to form alternating urethane and urea linkages. The urea linkages provide extensive intermolecular hydrogen bonding, which drastically increases the rigidity of the polymer matrix and locks the aligned dipoles in place post-poling[1].

  • Pendant Chromophore Dynamics: Because the reactive sites are located on the aliphatic chain, the 4'-nitroacetanilide aromatic ring hangs off the main chain as a pendant group. This extended

    
    -conjugated system, terminating in a nitro group, possesses a large molecular first hyperpolarizability (
    
    
    
    ), which is the fundamental origin of macroscopic NLO behavior[3],[4].
Thermodynamic Causality of Poling

NLO activity requires a non-centrosymmetric arrangement of dipoles. Simply casting the polymer film results in a random, centrosymmetric orientation (


). To activate the material, we utilize Corona Poling . By heating the polymer slightly above its glass transition temperature (

), we artificially increase the polymer's free volume. This allows the pendant nitroacetanilide dipoles to physically rotate and align with a high-voltage DC field. Cooling the film before removing the field collapses the free volume, permanently freezing the dipoles in their aligned state[5].

Visualizations of Workflows and Mechanisms

Workflow A Monomer CAS 925920-70-3 B Polyaddition (IPDI, DBTDL) A->B Stoichiometric Control C Film Casting (ITO Substrate) B->C Solution Casting D Corona Poling (>Tg, 6.5 kV) C->D Dipole Alignment E NLO-Active Polymer Film D->E Thermal Quenching

Fig 1. Experimental workflow from monomer polyaddition to the fabrication of the NLO-active polymer film.

Mechanism S1 Randomly Oriented Chromophores (Centrosymmetric, d33 = 0) S2 Heating to Tg + 5°C (Increased Free Volume) S1->S2 Thermal Energy S3 DC Electric Field Applied (Dipole Rotation & Alignment) S2->S3 Corona Discharge S4 Cooling Below Tg (Freezing of Orientation) S3->S4 Maintain E-Field S5 S5 S4->S5 Field Removal

Fig 2. Thermodynamic and electrostatic causality of the corona poling mechanism.

Experimental Protocols

Protocol A: Synthesis of Poly(urethane-urea) NLO Polymer (PUU-NAa)

This protocol describes the step-growth polymerization of CAS 925920-70-3 with IPDI.

Reagents:

  • 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3)

  • Isophorone diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Monomer Desiccation: Dry CAS 925920-70-3 in a vacuum oven at 60 °C for 24 hours.

    • Causality: Isocyanates are highly sensitive to moisture. Trace water will react with IPDI to form CO₂, disrupting the strictly required 1:1 stoichiometric balance and prematurely terminating chain growth.

  • Reaction Setup: In a nitrogen-purged, three-neck flask equipped with a magnetic stirrer, dissolve 10 mmol of the dried monomer in 20 mL of anhydrous DMF.

  • Catalysis and Addition: Add 3 drops of DBTDL catalyst, followed by the dropwise addition of 10 mmol of IPDI over 30 minutes.

    • Causality: The secondary amine of the monomer is sterically hindered, while the primary alcohol is moderately reactive. DBTDL is mandatory to kinetically accelerate the hydroxyl-isocyanate reaction, ensuring both functional groups react evenly to form a high-molecular-weight linear chain rather than branched allophanate networks.

  • Polymerization: Elevate the temperature to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Recovery: Precipitate the viscous solution into rapidly stirring methanol. Filter, wash with diethyl ether, and dry the resulting yellow polymer (PUU-NAa) under vacuum at 70 °C for 48 hours.

Protocol B: Film Casting and Corona Poling

This protocol details the alignment of the nitroacetanilide chromophores.

Step-by-Step Procedure:

  • Solution Preparation: Dissolve 10 wt% of PUU-NAa in cyclopentanone. Filter the solution through a 0.2 µm PTFE syringe filter.

    • Causality: Particulate contaminants will cause dielectric breakdown (arcing) during the high-voltage poling process, destroying the film.

  • Spin Coating: Spin-coat the solution onto an Indium Tin Oxide (ITO) coated glass substrate at 2000 rpm for 60 seconds. Bake at 80 °C for 12 hours to remove residual solvent.

  • Thermal Activation: Place the film on a heating stage beneath a tungsten corona needle (gap distance: 1.5 cm). Heat the stage to

    
     °C (approx. 115 °C).
    
  • Electric Poling: Apply a DC voltage of 6.5 kV to the needle for 45 minutes.

    • Causality: The intense electric field forces the pendant nitroacetanilide dipoles to overcome local steric hindrance and align parallel to the field lines, breaking the macroscopic centrosymmetry[5],[6].

  • Thermal Quenching: Turn off the heating stage and allow the film to cool to room temperature while strictly maintaining the 6.5 kV electric field .

    • Causality: Removing the field before the polymer matrix solidifies (drops below

      
      ) will result in immediate thermal randomization of the dipoles, completely erasing the NLO properties.
      

Quantitative Data & Characterization

The following table summarizes the expected physicochemical and optical properties of the synthesized PUU-NAa polymer.

PropertyTypical ValueCharacterization Method
Molecular Weight (

)
45,000 - 55,000 g/mol Gel Permeation Chromatography (GPC, Polystyrene std.)
Glass Transition (

)
108 - 112 °CDifferential Scanning Calorimetry (DSC, 10 °C/min)
Thermal Degradation (

)
> 260 °CThermogravimetric Analysis (TGA, 5% weight loss in N₂)
Refractive Index (

)
1.68Spectroscopic Ellipsometry (at 633 nm)
SHG Coefficient (

)
18 - 22 pm/VMaker Fringe Method (Nd:YAG laser, 1064 nm)
Orientation Stability > 90% retention at 80 °CIn-situ SHG decay monitoring over 500 hours

Note: The high orientation stability is directly attributed to the extensive hydrogen bonding network provided by the urea/urethane backbone, which restricts the relaxation of the nitroacetanilide pendant groups[1],[6].

References

  • Synthesis and Nonlinear Optical Properties of Novel Polyurethane Containing Cyanovinylnitroresorcinoxy Group Source: Taylor & Francis Online (Journal of Macromolecular Science) URL:[Link]

  • Nonlinear Optical Polymers. 2. Novel NLO Linear Polyurethane with Dipole Moments Aligned Transverse to the Main Backbone Source: Macromolecules (ACS Publications) URL:[Link]

  • Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide Source: Advances in Materials Physics and Chemistry (SCIRP) URL:[Link]

  • Theoretical Investigation of Electrostatic Potential and Non Linear Optical Properties of M-Nitroacetanilide Source: RASĀYAN Journal of Chemistry URL:[Link]

Sources

Method

Application Note: Kinetic Profiling of Amidase and Peptidase Activity Using 2-(2-Hydroxyethylamino)-4'-nitroacetanilide

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Compound: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS: 925920-70-3) Application: Chromogenic Substrate for Continuous Kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Compound: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS: 925920-70-3) Application: Chromogenic Substrate for Continuous Kinetic Assays

Introduction & Mechanistic Overview

In the landscape of enzymology and drug development, the precise quantification of amidase, acylase, and specialized peptidase activity is critical for characterizing metabolic pathways and screening enzyme inhibitors. 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS: 925920-70-3) is a specialized synthetic chromogenic substrate designed for the sensitive, continuous monitoring of these enzymatic activities.

Structurally, this compound features a p-nitroacetanilide moiety linked to a 2-hydroxyethylamino group. The core principle of its application relies on the enzymatic hydrolysis of the arylamide bond. Upon recognition and cleavage by a compatible enzyme (such as an arylacylamidase or a specific serine protease), the colorless or pale-yellow intact substrate releases 4-nitroaniline (pNA) [1][2].

The liberated pNA acts as a robust chromophore, imparting a distinct yellow color to the assay solution. Because free pNA absorbs strongly at 405 nm—a wavelength where the intact substrate exhibits minimal optical interference—researchers can continuously monitor the reaction kinetics in real-time without the need for secondary coupling reagents or reaction-stopping steps[3][4].

Mechanism Substrate 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (Intact Substrate: Minimal Absorbance at 405 nm) Enzyme Target Enzyme (Amidase / Peptidase) Substrate->Enzyme Active Site Binding & Hydrolysis Product1 4-Nitroaniline (pNA) (Chromophore: Strong Absorbance at 405 nm) Enzyme->Product1 Primary Cleavage Product Product2 2-(2-Hydroxyethylamino)acetic acid (Colorless Byproduct) Enzyme->Product2 Secondary Cleavage Product

Caption: Enzymatic cleavage mechanism of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide releasing pNA.

Experimental Causality & Assay Design

Designing a self-validating assay requires understanding the physical chemistry of the substrate and the kinetic behavior of the target enzyme.

  • Wavelength Selection (405 nm): While pNA has a broad absorption peak between 380 nm and 410 nm, 405 nm is universally selected for these assays. This specific wavelength provides the optimal signal-to-noise ratio by maximizing pNA detection while completely avoiding the overlapping UV absorbance of the un-cleaved acetanilide precursor[3].

  • Solvent Causality (DMSO): The nitroacetanilide core is highly hydrophobic. Preparing the initial substrate stock in 100% anhydrous Dimethyl Sulfoxide (DMSO) ensures complete dissolution. Direct dilution into aqueous buffers without a DMSO carrier leads to micro-precipitation, which causes light scattering and false positive absorbance spikes in the spectrophotometer[1].

  • Kinetic vs. Endpoint Analysis: A continuous kinetic read is prioritized over an endpoint assay. Kinetic monitoring allows for the immediate identification of non-linear reaction rates caused by substrate depletion, product inhibition, or enzyme denaturation over time[5].

Quantitative Data Summary

The following table summarizes the typical kinetic parameters and standardized assay conditions for p-nitroacetanilide-based chromogenic assays[2][3][6].

ParameterRecommended Value / RangeScientific Rationale
Detection Wavelength 405 nmPeak absorbance of liberated pNA; avoids substrate interference.
Extinction Coefficient (

)

Standard value for pNA at 405 nm; required for converting OD to molarity.
Typical


Indicates the typical affinity of acylamidases for the p-nitroacetanilide moiety.
Optimal Assay pH 7.0 - 8.5Matches the physiological pH optimum for arylacylamidases and serine proteases.
Incubation Temperature 30°C - 37°CProvides maximal thermodynamic velocity for mammalian and bacterial enzymes.

Detailed Experimental Protocols

The following protocols are designed for a 96-well microplate format, ideal for high-throughput screening (HTS) of enzyme inhibitors or fraction analysis during enzyme purification.

Protocol A: Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve Tris base in deionized water. Adjust the pH to 8.0 using 1M HCl. Note: For enzymes requiring metal cofactors, supplement with 1-5 mM

    
     or 
    
    
    
    as needed.
  • Substrate Stock Solution (10 mM): Dissolve 2.39 mg of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (MW = 239.23 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex until completely clear. Store aliquots at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the target enzyme or cell lysate in the Assay Buffer immediately prior to use. Keep on ice.

  • pNA Standard (1 mM): Dissolve pure 4-nitroaniline in DMSO, then dilute to 1 mM in Assay Buffer for standard curve generation[4].

Protocol B: Continuous Kinetic Assay Workflow
  • Plate Setup: Add 80 µL of Assay Buffer to each well of a clear-bottom 96-well microplate.

  • Enzyme Addition: Add 10 µL of the Enzyme Working Solution to the sample wells. For the Blank/Background Control wells, add 10 µL of Assay Buffer instead of the enzyme.

  • Thermal Equilibration: Incubate the microplate at 37°C for 5 minutes. Causality: Pre-incubation ensures the reaction does not suffer from temperature-ramping artifacts during the initial velocity (

    
    ) measurement.
    
  • Reaction Initiation: Rapidly add 10 µL of the 10 mM Substrate Stock to all wells using a multichannel pipette. (Final well volume = 100 µL; Final Substrate Concentration = 1 mM; Final DMSO = 10%).

  • Data Acquisition: Immediately place the plate into a microplate reader. Record the absorbance at 405 nm every 1 minute for 30 minutes at 37°C[3][7].

AssayWorkflow cluster_0 Phase 1: Reagent Preparation N1 Assay Buffer (Tris-HCl, pH 8.0) N4 Reaction Mixture (96-Well Plate) N1->N4 N2 Substrate Stock (in 100% DMSO) N2->N4 N3 Enzyme / Lysate (Target Amidase) N3->N4 N5 Incubation & Cleavage (37°C, Continuous) N4->N5 Initiate Reaction N6 Spectrophotometry (Read OD at 405 nm) N5->N6 Release of p-Nitroaniline N7 Kinetic Analysis (Calculate Vmax & Km) N6->N7 Data Export

Caption: Step-by-step workflow for the continuous kinetic microplate assay.

Data Analysis & Troubleshooting

Calculating Specific Activity

Extract the linear portion of the kinetic curve (typically the first 5–10 minutes) to determine the change in absorbance per minute (


). Use the Beer-Lambert law to calculate the specific enzyme activity:


  • 
     : Total assay volume (e.g., 0.1 mL).
    
  • 
     : Molar extinction coefficient of pNA (
    
    
    
    under these conditions)[3].
  • 
     : Optical path length (For a 100 µL volume in a standard 96-well plate, 
    
    
    
    ).
  • 
     : Volume of enzyme added (e.g., 0.01 mL).
    
Troubleshooting Guide
  • High Background Absorbance in Blanks: Indicates spontaneous, non-enzymatic hydrolysis of the substrate. Solution: Ensure the Assay Buffer pH does not exceed 8.5, as highly alkaline conditions accelerate auto-hydrolysis of acetanilides[2][6].

  • Non-Linear Reaction Rates (Early Plateau): The enzyme concentration is too high, leading to rapid substrate depletion, or the 10% DMSO is causing enzyme denaturation. Solution: Perform a serial dilution of the enzyme stock or reduce the final DMSO concentration to 5% by preparing a more concentrated substrate stock.

References

  • Sigma-Aldrich. "2-(2-Hydroxyethylamino)-4'-nitroacetanilide | 925920-70-3". Sigma-Aldrich Product Catalog.
  • Benchchem Technical Support. "In-Depth Technical Guide: The Chromogenic Substrate D-Leu-Thr-Arg-pNA". Benchchem.
  • Benchchem Technical Support. "Application Notes and Protocols for 2-(2-Hydroxyethoxy)-4-nitroaniline as a Chromogenic Substrate". Benchchem.
  • Morrissey Lab. "Measuring the Enzymatic Activity of Coagulation Factor VIIa Using a Chromogenic Substrate". TF7.org.
  • Taylor & Francis Group. "4-Nitroaniline – Knowledge and References". Medicinal Chemistry of Neglected and Tropical Diseases.
  • EKF Diagnostics. "A-010 - Bulk Enzyme Production (Arylacylamidase)". EKF Life Sciences.
  • Google Patents. "EP0255390A2 - Rhodococcus bacterium for the production of aryl acylamidase". European Patent Office.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide. This guide is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide, which is typically a two-step process: the N-hydroxyethylation of 4-nitroaniline, followed by acetylation.

Q1: My N-hydroxyethylation of 4-nitroaniline with 2-chloroethanol is resulting in a low yield and multiple byproducts. What are the likely causes and how can I optimize this step?

A1: This is a common challenge often rooted in reaction conditions and stoichiometry. The primary side reaction is the over-alkylation of the amine, leading to the formation of N,N-bis(2-hydroxyethyl)-4-nitroaniline. Here’s a breakdown of potential issues and their solutions:

  • Over-alkylation (Dialkylation): The mono-alkylated product, N-(2-hydroxyethyl)-4-nitroaniline, can react again with 2-chloroethanol.

    • Causality: The product of the first alkylation is still nucleophilic and can compete with the starting material for the alkylating agent.

    • Solution: To minimize this, it is crucial to use a molar excess of 4-nitroaniline relative to 2-chloroethanol.[1] Careful control over the stoichiometry is key to favoring the mono-alkylation product. A starting ratio of 1.2-1.5 equivalents of 4-nitroaniline to 1 equivalent of 2-chloroethanol is a good starting point.

  • Reaction Temperature: The temperature plays a critical role in both the reaction rate and the formation of side products.

    • Causality: Excessively high temperatures can lead to the decomposition of starting materials or the desired product and can also promote the formation of unwanted byproducts.[1]

    • Solution: The reaction typically requires elevated temperatures, often in the range of 80-120°C.[1] It is essential to maintain a consistent and uniform temperature throughout the reaction. Utilize an oil bath and a contact thermometer for precise temperature control.

  • Base Selection: The choice of base is important for neutralizing the HCl generated during the reaction.

    • Causality: Without a base, the reaction mixture will become acidic, protonating the amine and reducing its nucleophilicity, thereby slowing down or stopping the reaction.

    • Solution: A mild inorganic base such as sodium bicarbonate or sodium carbonate is typically sufficient.[2] Use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization of the acid produced.

  • Reaction Monitoring: Inadequate monitoring can lead to incomplete reactions or the formation of degradation products.

    • Solution: Thin Layer Chromatography (TLC) is an effective way to monitor the progress of the reaction.[2][3] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and byproducts. The reaction should be stopped once the starting 4-nitroaniline spot has been consumed.

ParameterRecommended RangeRationale
Molar Ratio (4-nitroaniline:2-chloroethanol) 1.2:1 to 1.5:1Minimizes dialkylation.[1]
Temperature 80-120°CBalances reaction rate and side product formation.[1]
Base Sodium Bicarbonate (1.2 eq.)Neutralizes HCl without being overly reactive.[2]
Solvent Water or IsopropanolHigh boiling point and good solubility for reactants.[2]
Q2: I am having difficulty with the acetylation of N-(2-hydroxyethyl)-4-nitroaniline. The reaction is either incomplete or I observe the formation of an unexpected, more polar byproduct. What's going wrong?

A2: Challenges in the acetylation step often revolve around the choice of acetylating agent and the reaction conditions, particularly concerning the presence of the hydroxyl group.

  • O-Acetylation: The hydroxyl group on the hydroxyethyl chain can also be acetylated, leading to the formation of N-(4-nitrophenyl)-N-(2-acetoxyethyl)acetamide.

    • Causality: Both the secondary amine and the primary alcohol are nucleophilic and can react with the acetylating agent (e.g., acetic anhydride or acetyl chloride).

    • Solution: To favor N-acetylation over O-acetylation, it is advisable to perform the reaction at a lower temperature. Cooling the reaction mixture in an ice bath before and during the addition of the acetylating agent can help control the selectivity.[4] Additionally, using a milder acetylating agent or carefully controlling the stoichiometry of a more reactive one can be beneficial.

  • Incomplete Reaction: An incomplete reaction can result from several factors.

    • Causality: Insufficient amount of acetylating agent, low reaction temperature, or short reaction time can lead to unreacted starting material.

    • Solution: Ensure that at least one equivalent of the acetylating agent is used. The reaction can be monitored by TLC to confirm the consumption of the starting material. If the reaction is sluggish at low temperatures, it may be necessary to allow it to warm to room temperature and stir for several hours.

  • Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture.

    • Causality: The presence of water will hydrolyze the acetylating agent to acetic acid, rendering it ineffective for the acetylation reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be carried out under a dry atmosphere (e.g., under a nitrogen or argon blanket).

Q3: The purification of the final product, 2-(2-Hydroxyethylamino)-4'-nitroacetanilide, by recrystallization is proving difficult, and I am not achieving the desired purity. What are some effective purification strategies?

A3: Purification can indeed be challenging due to the presence of structurally similar impurities. A multi-step purification approach is often necessary.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Challenge: Finding a suitable solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.

    • Solution: A binary solvent system, such as ethanol/water or ethyl acetate/hexane, can provide the necessary solubility gradient.[5] Experiment with different solvent ratios to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.

    • Methodology: Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase. The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product.

    • Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Washing: Before final purification, washing the crude product can remove certain impurities.

    • Procedure: If the reaction was performed in an acidic medium, washing the crude product with a dilute solution of sodium bicarbonate can remove residual acid. Conversely, a wash with dilute acid can remove basic impurities. A final wash with brine can help to remove water from the organic layer if an extraction was performed.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide?

A1: The most common and logical synthetic pathway involves a two-step process:

  • N-hydroxyethylation of 4-nitroaniline: This step involves the reaction of 4-nitroaniline with 2-chloroethanol in the presence of a base to form N-(2-hydroxyethyl)-4-nitroaniline.[1][2]

  • Acetylation: The resulting N-(2-hydroxyethyl)-4-nitroaniline is then acetylated, typically using acetic anhydride or acetyl chloride, to yield the final product, 2-(2-Hydroxyethylamino)-4'-nitroacetanilide.

Q2: Are there any safety precautions I should be aware of during this synthesis?

A2: Yes, several safety precautions are crucial:

  • 4-Nitroaniline: This is a toxic and potentially combustible solid. Avoid inhalation of dust and contact with skin and eyes.

  • 2-Chloroethanol: This is a toxic liquid and should be handled in a well-ventilated fume hood.

  • Acetic Anhydride and Acetyl Chloride: These are corrosive and react violently with water. Handle with care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Acids and Bases: Always add acid to water, not the other way around, to avoid splashing. These are highly corrosive and should be handled with extreme care.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule by showing the expected proton signals with the correct integration and splitting patterns.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): This will show the characteristic absorption bands for the functional groups present, such as the N-H, O-H, C=O (amide), and NO₂ groups.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

III. Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline
  • To a stirred suspension of 4-nitroaniline (1.0 eq.) in water, add sodium bicarbonate (1.2 eq.).[2]

  • Add 2-chloroethanol (1.1 eq.) to the mixture.[2]

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC.[2]

  • Upon completion (typically when the 4-nitroaniline spot is no longer visible on TLC), cool the reaction mixture to room temperature.

  • If the product precipitates, isolate it by filtration. If not, extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (Acetylation)
  • Dissolve the crude N-(2-hydroxyethyl)-4-nitroaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

IV. Visualized Workflows

Synthesis_Workflow cluster_step1 Step 1: N-Hydroxyethylation cluster_step2 Step 2: Acetylation cluster_purification Purification A 4-Nitroaniline D Reaction at 80-120°C A->D B 2-Chloroethanol B->D C Base (e.g., NaHCO3) C->D E N-(2-hydroxyethyl)-4-nitroaniline D->E G Reaction at 0-25°C E->G F Acetic Anhydride F->G H 2-(2-Hydroxyethylamino)-4'-nitroacetanilide G->H I Crude Product H->I J Recrystallization / Column Chromatography I->J K Pure Product J->K

Caption: Synthetic workflow for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide.

Troubleshooting_Dialkylation Start Low Yield / Multiple Products in N-Hydroxyethylation Q1 Is a significant byproduct observed on TLC? Start->Q1 A1 Likely Over-alkylation (Dialkylation) Q1->A1 Yes Q2 Is the reaction incomplete? Q1->Q2 No S1 Solution: Use molar excess of 4-nitroaniline (1.2-1.5 eq.) A1->S1 A2 Potential Issues: - Temperature too low - Insufficient reaction time - Ineffective base Q2->A2 Yes S2 Solutions: - Increase temperature to 80-120°C - Increase reaction time - Ensure 1.2 eq. of base A2->S2

Caption: Troubleshooting guide for the N-hydroxyethylation step.

V. References

  • Benchchem. (n.d.). Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis. Retrieved from

  • Benchchem. (n.d.). Effect of temperature and catalysts on N-(2-chloroethyl)-4-nitroaniline synthesis. Retrieved from

  • Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. Retrieved from [Link]

  • Naik, S., et al. (2004). Synthesis and crystallization of N-(4-hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1833–o1835. Retrieved from

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. Retrieved from

  • Benchchem. (n.d.). Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures. Retrieved from

Sources

Optimization

"optimization of reaction conditions for nitroacetanilide synthesis"

Welcome to the Technical Support Center for Organic Synthesis. This guide provides comprehensive, field-proven protocols, mechanistic insights, and troubleshooting strategies for the optimization of p-nitroacetanilide sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide provides comprehensive, field-proven protocols, mechanistic insights, and troubleshooting strategies for the optimization of p-nitroacetanilide synthesis via electrophilic aromatic substitution (EAS).

Standard Operating Procedure (SOP): Optimized Synthesis Protocol

The synthesis of p-nitroacetanilide from acetanilide requires precise thermodynamic control to favor the para-isomer while suppressing dinitration and acid-catalyzed hydrolysis[1].

Step-by-Step Methodology:

  • Substrate Dissolution: In a 125 mL Erlenmeyer flask, dissolve 3.4 g of dry acetanilide in 4.0 mL of glacial acetic acid. Warm gently if necessary to achieve complete dissolution, then cool to room temperature. Slowly add 4.0 mL of cold concentrated sulfuric acid. The mixture will become highly viscous[2].

  • Thermal Equilibration: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to drop to 0–5 °C[3].

  • Nitrating Mixture Preparation: In a separate vessel, carefully mix 1.8 mL of concentrated nitric acid with 2.5 mL of cold concentrated sulfuric acid. Chill this nitrating mixture thoroughly in an ice bath[2].

  • Electrophilic Addition: Using a Pasteur pipette, add the chilled nitrating mixture dropwise to the acetanilide solution. Critical: Stir vigorously and maintain the internal reaction temperature strictly below 10 °C (ideally 0–5 °C) throughout the addition[1].

  • Incubation: Upon complete addition, remove the flask from the ice bath and let it stand at room temperature for 20–30 minutes to drive the reaction to completion. If the temperature exceeds 25 °C, temporarily return it to the ice bath[2].

  • Precipitation & Quenching: Pour the viscous reaction mixture slowly over 50 g of crushed ice and 50 mL of cold distilled water under vigorous stirring. A voluminous pale-yellow precipitate of crude p-nitroacetanilide will form[2][3].

  • Filtration & Neutralization: Collect the precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water. To neutralize residual acids without hydrolyzing the amide, wash the cake with 100 mL of 15% aqueous disodium hydrogen phosphate (Na₂HPO₄), followed by a final cold water wash[2].

  • Recrystallization: Transfer the crude solid to a beaker and recrystallize using a minimum volume of hot ethanol. The highly soluble o-nitroacetanilide remains in the mother liquor, yielding pure p-nitroacetanilide upon slow cooling[3].

Experimental Workflow & Mechanistic Pathways

Workflow Start Acetanilide + Glacial Acetic Acid Acidify Add Conc. H₂SO₄ (Viscous Solution) Start->Acidify Cooling Ice-Salt Bath (Cool to 0-5 °C) Acidify->Cooling Addition Dropwise Addition (Strictly < 10 °C) Cooling->Addition NitratingMix Prepare Nitrating Mix (HNO₃ + H₂SO₄) NitratingMix->Addition Chill to 0 °C Incubation Incubation (20-30 min at RT) Addition->Incubation Quench Quench over Crushed Ice (Precipitation) Incubation->Quench Filtration Vacuum Filtration & Na₂HPO₄ Neutralization Quench->Filtration Recrystallization Recrystallization (Hot Ethanol) Filtration->Recrystallization Removes Acids Product Pure p-Nitroacetanilide (Pale Yellow Crystals) Recrystallization->Product Removes Ortho Isomer

Fig 1. Optimized experimental workflow for the synthesis of p-nitroacetanilide.

Mechanism HNO3 HNO₃ + H₂SO₄ NO2 Nitronium Ion (NO₂⁺) HNO3->NO2 Protonation & Dehydration Sigma Sigma Complex (Resonance Stabilized) NO2->Sigma Acetanilide Acetanilide (Activated Ring) Acetanilide->Sigma Electrophilic Attack Deprotonation Deprotonation (Loss of H⁺) Sigma->Deprotonation Rearomatization Product p-Nitroacetanilide Deprotonation->Product

Fig 2. Electrophilic aromatic substitution (EAS) mechanism for acetanilide nitration.

Optimization Parameters

To guarantee reproducibility and high yield, reaction conditions must be strictly controlled. The table below summarizes the causality behind these optimizations.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Temperature (Addition) > 15 °C0–5 °C Elevated temperatures accelerate the reaction rate excessively, leading to thermal runaway, dinitration, and acid-catalyzed hydrolysis of the amide bond[1].
Nitrating Agent HNO₃ aloneHNO₃ + H₂SO₄ Sulfuric acid acts as a Brønsted acid and dehydrating agent, protonating HNO₃ to generate the highly electrophilic nitronium ion (NO₂⁺)[4].
Reaction Solvent Water / NeatGlacial Acetic Acid Acetanilide is insoluble in water. Glacial acetic acid provides a polar, non-reactive medium that fully dissolves the substrate without interfering with the EAS mechanism[5].
Purification Solvent WaterHot Ethanol The bulky acetamido group sterically hinders the ortho position, making the para-isomer the major product[4]. However, o-nitroacetanilide still forms. It is highly soluble in ethanol, allowing efficient separation from the less soluble p-nitroacetanilide during cooling[3].

Troubleshooting Guide

Q: Why is my final product deep yellow or orange instead of pale yellow? A: A deep yellow or orange hue is a primary indicator of amide bond hydrolysis, meaning your p-nitroacetanilide has degraded into p-nitroaniline[2]. This occurs if the reaction temperature exceeds 20 °C during the nitration phase or if residual acids are not completely removed during the washing step. Ensure strict temperature control and verify that your filter cake is thoroughly neutralized before drying.

Q: My product yield is exceptionally low, and the crude solid is oily. What went wrong? A: An oily crude product typically indicates poly-nitration (e.g., formation of 2,4-dinitroacetanilide) or incomplete precipitation. This is caused by adding the nitrating mixture too rapidly, which creates localized heat spikes[1]. To fix this, ensure the nitrating mixture is added dropwise with vigorous stirring. Additionally, ensure you quench the reaction in a sufficient volume of vigorously stirred crushed ice to force rapid crystallization.

Q: How can I ensure the complete removal of the o-nitroacetanilide impurity? A: While the acetamido group naturally directs the nitro group to the para position due to steric hindrance[4], minor ortho substitution is unavoidable. To separate them, perform a rigorous recrystallization using the minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature before applying an ice bath. The ortho-isomer will remain dissolved in the mother liquor[3].

Frequently Asked Questions (FAQs)

Q: Why do we synthesize p-nitroacetanilide instead of directly nitrating aniline to get p-nitroaniline? A: Direct nitration of aniline is highly exothermic and leads to severe oxidation, poly-nitration, and degradation. Furthermore, in the presence of strong acids (HNO₃/H₂SO₄), the highly activating amino group (-NH₂) is immediately protonated to an anilinium ion (-NH₃⁺). The anilinium ion is a strongly deactivating meta-director, which ruins the para-selectivity[6]. Acetylating aniline to acetanilide protects the amine, moderates its activating power, and preserves its ortho/para-directing nature[4].

Q: Why use disodium hydrogen phosphate (Na₂HPO₄) instead of sodium hydroxide (NaOH) for the neutralization wash? A: Strong bases like NaOH will catalyze the basic hydrolysis of the amide bond, inadvertently converting your desired p-nitroacetanilide into p-nitroaniline during the workup. Na₂HPO₄ is a mild base that effectively neutralizes residual strong acids (yielding NaH₂PO₄) without cleaving the amide linkage[2].

Q: What is the specific role of sulfuric acid in the initial acetanilide dissolution step? A: Adding sulfuric acid to the glacial acetic acid solution prior to nitration helps to fully solvate the acetanilide and creates a highly acidic environment that prevents the premature precipitation of the substrate when the cold nitrating mixture is introduced. It also acts as a heat sink to better control the exotherm of the reaction[1].

References

  • Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory. blogspot.com.
  • Preparation of p-Nitroacetanilide. scribd.com.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. magritek.com.
  • A Study on Electrophilic Aromatic Substitution of Acetanilide. ijarsct.co.in.
  • Technical Support Center: Synthesis of p-Nitroaniline. benchchem.com.
  • Nitration of Acetanilide and Methyl Benzoate. ukessays.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Nitration of Hydroxyethylamino Acetanilide

Welcome to the Process Chemistry Technical Support Center. The electrophilic aromatic nitration of hydroxyethylamino acetanilide derivatives (e.g., N-(2-hydroxyethyl)-4-acetamidoaniline) is a critical synthetic node in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The electrophilic aromatic nitration of hydroxyethylamino acetanilide derivatives (e.g., N-(2-hydroxyethyl)-4-acetamidoaniline) is a critical synthetic node in the production of functional dyes and pharmaceutical intermediates.

Because this substrate contains multiple reactive centers—an activated aromatic pi-system, a secondary amine, a primary aliphatic alcohol, and an acetamido group—the reaction requires strict kinetic and thermodynamic control. Without it, the nitronium ion (


) or trace oxidants will trigger a cascade of side reactions. This guide provides field-proven insights to help you diagnose, troubleshoot, and eliminate these side products.

Part 1: Troubleshooting Guides & FAQs

Q1: My LC-MS shows an impurity with a +45 Da mass shift, identical to the desired product. What is this, and how do I prevent it? A: O-Nitration (Nitrate Ester Formation) Causality: Both aromatic nitration and O-nitration result in a net mass shift of +45 Da (replacement of


 with 

). However, the aliphatic hydroxyl group on the hydroxyethyl chain is highly nucleophilic and readily reacts with nitric acid to form a nitrate ester (

). This side reaction often outcompetes aromatic nitration if the temperature exceeds 0 °C or if excess nitric acid is used, a phenomenon well-documented in the synthesis of [1]. Solution:
  • Chemical Protection: Convert the

    
     to an acetate ester (
    
    
    
    ) prior to nitration using acetic anhydride, which can be easily hydrolyzed post-nitration.
  • Differentiation: To confirm O-nitration, use

    
     NMR. The methylene protons adjacent to the oxygen (
    
    
    
    ) will shift significantly downfield from ~3.8 ppm to ~4.6 ppm [2].

Q2: We are losing the acetamido protecting group during the reaction, leading to a complex mixture of oxidized anilines. Why? A: Acid-Catalyzed Hydrolysis Causality: The acetamido group (


) protects the primary amine from oxidation and directs the incoming nitro group to the ortho/para positions [3]. However, in the presence of strong aqueous acids (like the 

mixed acid system) and elevated temperatures, the amide bond hydrolyzes to yield a free amine. This free amine is rapidly oxidized by nitric acid to form tarry, quinone-like byproducts. Solution: Minimize water content by using fuming nitric acid (100%) and concentrated sulfuric acid (98%). Ensure the reaction quench is performed over a massive excess of crushed ice to prevent localized exothermic hydrolysis.

Q3: We detected N-nitroso impurities in our final intermediate. How do we eliminate this genotoxic risk? A: N-Nitrosation of the Secondary Amine Causality: The hydroxyethylamino group contains a secondary amine. Commercial nitric acid often contains trace amounts of dissolved nitrogen oxides (


) and nitrous acid (

). Nitrous acid is a potent nitrosating agent that reacts with secondary amines to form N-nitrosamines (

), which are strictly regulated genotoxic impurities [4]. Solution: Incorporate a nitrous acid scavenger. Adding 1-2 mol% of urea or sulfamic acid to the sulfuric acid prior to the addition of nitric acid will rapidly decompose trace

into nitrogen gas, completely preventing N-nitrosation.

Q4: The aromatic ring is undergoing over-nitration (dinitro species). How can we improve regioselectivity? A: Dinitroarene Formation Causality: Both the acetamido and the hydroxyethylamino groups are strongly electron-donating. While the first nitro group deactivates the ring, localized high concentrations of


 (due to poor mixing) can force a second nitration event.
Solution: Ensure strict stoichiometric control (1.02 to 1.05 equivalents of 

) and utilize high-shear overhead stirring to prevent localized "hot spots" of mixed acid.

Part 2: Quantitative Data & Analytical Signatures

Use the following table to rapidly identify and quantify side products in your crude reaction mixtures.

Side ProductAnalytical Signature (LC-MS / NMR)Typical Yield (Unoptimized)Primary Mitigation Strategy
Nitrate Ester +45 Da (

);

NMR:

shifts from ~3.8 to ~4.6 ppm.
15 - 20%O-Acetylation; strict temp control (<0 °C).
Deacetylated Amine -42 Da (

); Loss of singlet at ~2.1 ppm (

of acetyl).
5 - 10%Minimize water in mixed acid; rapid ice quench.
N-Nitroso +29 Da (

); Broadening of NMR signals due to rotamers.
< 2%Add 1-2 mol% urea or sulfamic acid scavenger.
Dinitroarene +90 Da (

); Loss of multiple aromatic proton signals.
5 - 8%Limit

to 1.05 eq; high-shear mixing.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow.

Step 1: Preparation of the Nitrating Matrix

  • Charge a dry, jacketed reactor with concentrated

    
     (98%, 5.0 volumes).
    
  • Add urea (0.02 eq) and stir for 15 minutes.

    • Validation Check: The absence of brown

      
       fumes confirms the successful scavenging of trace nitrous acid.
      
  • Cool the matrix to -5 °C.

Step 2: Substrate Dissolution

  • Slowly add the hydroxyethylamino acetanilide substrate (1.0 eq) in portions, maintaining the internal temperature below 5 °C.

    • Validation Check: The solution should remain clear and pale yellow. Rapid darkening to deep red/brown indicates premature oxidation or hydrolysis.

Step 3: Controlled Nitration

  • Prepare a mixed acid solution of fuming

    
     (1.05 eq) in 
    
    
    
    (1.0 volume).
  • Add the mixed acid dropwise via an addition funnel over 2 hours. Maintain the internal temperature strictly between -2 °C and 2 °C.

    • Validation Check: Run an IPC via HPLC every 30 minutes. The reaction is deemed complete when the starting material peak area is <1.0%. Do not add additional

      
       if the reaction stalls; instead, extend the stirring time.
      

Step 4: Quench and Isolation

  • Pour the reaction mass slowly over vigorously stirred crushed ice (15 volumes).

    • Validation Check: Immediate precipitation of a bright yellow/orange solid indicates successful aromatic nitration. The appearance of a gummy, red oil suggests high levels of nitrate ester or oxidation byproducts.

  • Filter the solid, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Part 4: Mechanistic Pathway Diagrams

The following diagram illustrates the competitive pathways during the nitration process, highlighting the causality behind the required reaction controls.

NitrationPathways SM Hydroxyethylamino Acetanilide DP Desired Product: Mono-nitro Aromatic SM->DP Controlled Electrophilic Aromatic Substitution SP1 Side Product 1: Nitrate Ester (O-Nitration) SM->SP1 Excess HNO3, Unprotected -OH SP2 Side Product 2: Deacetylated Amine SM->SP2 High Temp, Strong Acid (H2O) SP3 Side Product 3: N-Nitroso Derivative SM->SP3 Trace HNO2 (Nitrous Acid) NO2 Nitronium Ion (NO2+) NO2->DP SP4 Side Product 4: Dinitro Aromatic DP->SP4 Excess NO2+, High Temp

Reaction pathways illustrating the desired nitration versus common side product formations.

References

  • European Patent Office. "Process for the manufacture of nicorandil (EP2658839A1)." Google Patents.
  • MDPI Molecules. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles." MDPI Open Access Journals. URL:[Link]

  • Cosmetic Ingredient Review (CIR). "Final Safety Assessment 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate Salt as Used in Hair Dyes." CIR Safety. URL:[Link]

Optimization

Technical Support Center: Stability of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide in Solution

Welcome to the technical support center for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure the integrity of your experiments.

Understanding the Stability of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide

2-(2-Hydroxyethylamino)-4'-nitroacetanilide is a substituted nitroacetanilide. Its stability in solution is influenced by several factors, primarily due to the presence of an amide linkage and a nitroaromatic group. The core stability concerns for this molecule are hydrolysis of the acetamido group and potential degradation of the nitroaromatic ring system.

Key Factors Influencing Stability:
  • pH: The rate of hydrolysis of the acetanilide functional group is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of the amide bond.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis.

  • Light: Aromatic nitro compounds can be susceptible to photodegradation upon exposure to light, particularly in the UV spectrum.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Inconsistent results or loss of compound potency over time in aqueous stock solutions.

Q1: My aqueous stock solution of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide shows decreasing concentration in subsequent analyses. What is the likely cause?

A1: The most probable cause is the hydrolysis of the acetanilide amide bond. This reaction is catalyzed by both hydronium and hydroxide ions, leading to the formation of 2-(2-hydroxyethylamino)-4-nitroaniline and acetic acid. The rate of this hydrolysis is significantly influenced by the pH of your solution. Studies on the related compound, p-nitroacetanilide, have shown a marked dependence of hydrolysis rates on hydroxide ion concentration.[1]

Recommended Actions:

  • pH Control: Prepare stock solutions in a buffered system. For many nitroanilides, a pH range of 4-6 is often found to be the most stable. A study on nitazoxanide, another nitroaromatic compound, showed greater stability between pH 1.0 and 4.0.[2] It is crucial to experimentally determine the optimal pH for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide.

  • Storage Temperature: Store stock solutions at a low temperature (2-8°C) to minimize the rate of hydrolysis.[3] For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

  • Solvent Choice: If compatible with your experimental design, consider preparing stock solutions in an organic solvent like DMSO or ethanol, where the compound is likely more stable. The solubility of similar compounds like 3'-nitroacetanilide is good in ethanol.[4][5]

Issue 2: Appearance of unknown peaks in my chromatogram after sample preparation or storage.

Q2: I am observing new peaks in my HPLC analysis of a sample containing 2-(2-Hydroxyethylamino)-4'-nitroacetanilide. How can I identify the source of these impurities?

A2: These new peaks are likely degradation products. The primary degradation pathway to consider is hydrolysis, but photodegradation and oxidative degradation are also possibilities.

Recommended Actions:

  • Forced Degradation Studies: To identify potential degradation products, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation. Analysis of these stressed samples by a stability-indicating method like HPLC can help in identifying the retention times of the degradation products.[6]

  • Analytical Method: Ensure your analytical method, such as HPLC, is capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column is often suitable for this class of compounds.[7][8]

Issue 3: Discoloration of the solid compound or solutions upon exposure to light.

Q3: My solid 2-(2-Hydroxyethylamino)-4'-nitroacetanilide or its solution has turned a darker yellow or brown. What could be the reason?

A3: Discoloration is often an indicator of degradation, particularly photolytic degradation. Aromatic nitro compounds can absorb UV light, leading to photochemical reactions.[9]

Recommended Actions:

  • Light Protection: Always store both the solid compound and its solutions in amber vials or containers that protect from light.[6]

  • Working Conditions: When preparing and handling solutions, minimize exposure to direct sunlight or strong artificial light. Work in a shaded area or use amber-colored labware.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps to prepare a more stable aqueous stock solution of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide.

Materials:

  • 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (solid)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer components (e.g., citrate or phosphate buffer, pH 5.0)

  • Volumetric flasks

  • Amber screw-cap vials

Procedure:

  • Buffer Preparation: Prepare a 10 mM citrate or phosphate buffer and adjust the pH to 5.0.

  • Weighing: Accurately weigh the required amount of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide.

  • Dissolution: Dissolve the compound in a small amount of a co-solvent like DMSO or ethanol if necessary, before diluting with the pH 5.0 buffer to the final volume in a volumetric flask. The final concentration of the organic co-solvent should be kept to a minimum.

  • Storage: Aliquot the stock solution into amber vials, flush with nitrogen if possible to remove oxygen, and store at 2-8°C for short-term use or at -20°C for longer-term storage.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products.

Materials:

  • 1 mg/mL stock solution of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide in a suitable solvent (e.g., 50:50 acetonitrile:water)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a control sample by a validated, stability-indicating HPLC method.

Data Presentation

Table 1: Potential Degradation Pathways and Products
Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Acid/Base HydrolysisCleavage of the amide bond2-(2-hydroxyethylamino)-4-nitroaniline and Acetic Acid
OxidationOxidation of the amino or hydroxyethyl groupsVarious oxidized derivatives
PhotolysisRing opening or other photochemical reactionsComplex mixture of photoproducts
ThermalGeneral decompositionVarious smaller molecules

This table is based on the general chemistry of acetanilides and nitroaromatic compounds.

Visualizations

Diagram 1: Hydrolytic Degradation Pathway

2-(2-Hydroxyethylamino)-4'-nitroacetanilide 2-(2-Hydroxyethylamino)-4'-nitroacetanilide H2O (Acid or Base) H2O (Acid or Base) 2-(2-Hydroxyethylamino)-4'-nitroacetanilide->H2O (Acid or Base) 2-(2-hydroxyethylamino)-4-nitroaniline 2-(2-hydroxyethylamino)-4-nitroaniline H2O (Acid or Base)->2-(2-hydroxyethylamino)-4-nitroaniline Acetic Acid Acetic Acid H2O (Acid or Base)->Acetic Acid

Caption: Proposed hydrolytic degradation of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Acid Prepare Stock Solution->Acid Base Base Prepare Stock Solution->Base Oxidative Oxidative Prepare Stock Solution->Oxidative Thermal Thermal Prepare Stock Solution->Thermal Photolytic Photolytic Prepare Stock Solution->Photolytic HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base->HPLC Analysis Oxidative->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants

Caption: Workflow for conducting forced degradation studies.

References

  • Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. PubMed, [Link]

  • Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. Scite, [Link]

  • (PDF) Nitration of Acetanilide. ResearchGate, [Link]

  • Enzymatic Hydrolysis of p -Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. ResearchGate, [Link]

  • A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). PubMed, [Link]

  • Kinetics of Nitroanilide Cleavage by Astacin. De Gruyter, [Link]

  • pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analytical Research, [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC, [Link]

  • Synthesis of p-Nitro acetanilide
  • Photodegradation – Knowledge and References. Taylor & Francis Online, [Link]

  • Microbial Conversion of Acetanilide to 2′-Hydroxyacetanilide and 4. PMC, [Link]

  • p-Nitroacetanilide Preparation Report. Scribd, [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, [Link]

Sources

Troubleshooting

"managing exothermic reactions in the synthesis of nitroaromatic compounds"

Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. Nitration is a notoriously highly exothermic process, often releasing over 1000 kJ/kg of heat.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. Nitration is a notoriously highly exothermic process, often releasing over 1000 kJ/kg of heat. For researchers and drug development professionals scaling up these reactions, managing heat transfer, mixing efficiency, and dosing rates is a matter of critical process safety.

This guide provides diagnostic tools, self-validating protocols, and troubleshooting workflows to prevent thermal runaway and optimize your synthesis.

Diagnostic Flowchart: Thermal Runaway Mitigation

When a temperature anomaly occurs during nitration, rapid diagnosis is required to prevent catastrophic thermal decomposition. Use the logic tree below to isolate the root cause of the exotherm.

ThermalRunawayDiagnostics Start Temperature Spike Detected During Nitration Dosing StopDosing Immediate Action: Halt Dosing & Maximize Cooling Start->StopDosing Safety First CheckPhase Is the reaction biphasic (e.g., mixed acid + organic)? MassTransfer Mass Transfer Limitation. Reagents are pooling. CheckPhase->MassTransfer Yes (Heterogeneous) Kinetics Intrinsic Kinetics limitation. Dosing rate exceeds reaction rate. CheckPhase->Kinetics No (Homogeneous) BatchOrFlow Reactor Type? BatchOrFlow->CheckPhase Batch/Semi-Batch FlowIssue Check Microreactor for Plugging or Flow Imbalance BatchOrFlow->FlowIssue Continuous Flow RC1 Self-Validation: Run RC1 Calorimetry to quantify accumulation & ΔT_ad MassTransfer->RC1 Quantify Risk Kinetics->RC1 Quantify Risk StopDosing->BatchOrFlow FlowTransition Solution: Transition to Continuous Flow for >10,000 m²/m³ surface area RC1->FlowTransition If ΔT_ad > MTSR

Diagnostic flowchart for troubleshooting thermal runaway risks in nitroaromatic synthesis.

Core Methodology: Safe Scale-Up via Continuous Flow Nitration

Because batch reactors suffer from poor surface-to-volume ratios, scaling up highly exothermic nitrations often requires transitioning to continuous flow chemistry. This protocol establishes a self-validating system for safe continuous flow nitration [1].

Phase 1: Thermal Hazard Profiling (Calorimetry)

Causality: Before any scale-up, you must understand the thermodynamic boundaries of your specific substrate. Pure organic nitrocompounds decompose at high temperatures, exhibiting massive decomposition exotherms [4].

  • Determine Heat of Reaction: Run the nitration at laboratory scale inside a Reaction Calorimeter (RC1). Integrate the heat flow curve to calculate the specific enthalpy of reaction (

    
    ).
    
  • Calculate Adiabatic Temperature Rise (

    
    ):  Divide 
    
    
    
    by the specific heat capacity (
    
    
    ) of the reaction mass. This dictates how high the temperature will spike if cooling fails.
  • Establish Decomposition Onset: Perform Accelerating Rate Calorimetry (ARC) on the isolated nitroaromatic product.

  • Self-Validation Checkpoint: Calculate the Maximum Temperature of the Synthesis Reaction (MTSR = Process Temp +

    
    ). The MTSR must remain strictly below the ARC decomposition onset temperature.  If it exceeds it, the process is unsafe for batch scale-up [2].
    
Phase 2: Reactor Configuration & Hydrodynamic Optimization

Causality: In heterogeneous nitrations, mixing efficiency dictates the reaction rate. Poor mixing leads to unreacted reagent pooling, which can violently react all at once.

  • Select Reactor Geometry: For homogeneous liquid-liquid nitrations, select a micro-tubular reactor. For solid-forming nitrations, utilize a Continuous Stirred-Tank Reactor (CSTR) cascade to prevent plugging [1].

  • Initialize Flow Rates: Set the stoichiometric ratio of the nitrating agent (e.g., fuming nitric acid) to the aromatic substrate. Adjust the total volumetric flow rate to achieve a residence time (typically 0–120 seconds) that balances conversion rate with throughput.

  • Optimize Mixing (Weber Number): Increase the flow velocity to maximize the Weber number, ensuring the biphasic emulsion droplet size is minimized. This shifts the reaction from mass-transfer control to intrinsic kinetic control.

Phase 3: Quenching & PAT Integration

Causality: Nitration reactions can over-proceed to form unstable dinitro- or trinitro- byproducts if not immediately halted.

  • Inline Quenching: Plumb the reactor effluent directly into a continuous quenching zone (e.g., a chilled water or buffer stream) to instantly terminate the reaction via dilution.

  • Self-Validation Checkpoint: Integrate inline Process Analytical Technology (PAT), such as FTIR spectroscopy, at the reactor outlet. Continuously monitor the disappearance of the aromatic C-H stretch and the appearance of the N-O stretch to verify steady-state conversion and ensure no unreacted nitric acid is accumulating.

Troubleshooting Guides (Q&A)

Q: Why is my reaction temperature spiking suddenly after an initial lag period in a semi-batch reactor? A: This is a classic symptom of reagent accumulation caused by mass transfer limitations. In biphasic mixed-acid nitrations, the active electrophile (nitronium ion,


) is in the aqueous phase, while the aromatic substrate is in the organic phase. If agitation is insufficient, the reaction is artificially limited by the interfacial surface area, causing unreacted nitric acid to pool. As the baseline temperature slowly rises, the viscosity of the mixture decreases, which suddenly improves mixing. The accumulated reagents then react simultaneously in an autocatalytic-like thermal spike.
Fix: Transition to continuous flow, or strictly limit the dosing rate based on real-time RC1 heat flow data.

Q: How do I manage the >2000 kJ/kg exotherm of highly energetic intermediates? A: You must maximize the heat transfer coefficient. Batch reactors typically offer a surface-to-volume ratio of only 4–10 m²/m³, meaning the cooling jacket cannot remove heat fast enough. By transitioning to a continuous flow microreactor, you increase the surface-to-volume ratio to over 10,000 m²/m³. This allows the rate of heat removal to outpace the rate of heat generation, enabling near-isothermal operation even with highly energetic compounds [1].

Q: What specific safety margins are required when using fuming nitric acid? A: Fuming nitric acid nitrations are highly chemoselective but carry severe thermal risks. You must calculate the Time to Maximum Rate under adiabatic conditions (


). Process temperatures must be kept well below the 

—the temperature at which the

is exactly 24 hours. This ensures that if a cooling failure occurs, operators have a 24-hour window to quench or vent the reactor before a thermal runaway develops [2].

Quantitative Data: Batch vs. Continuous Flow Nitration

The following table summarizes the critical engineering parameters that dictate safety and efficiency when scaling up exothermic nitrations.

ParameterSemi-Batch Reactor (Typical)Continuous Flow MicroreactorImpact on Nitration Safety & Quality
Surface-to-Volume Ratio 4 – 10 m²/m³10,000 – 50,000 m²/m³Determines maximum heat removal capacity. Flow prevents localized overheating.
Mixing Time Seconds to MinutesMillisecondsRapid mixing prevents localized reagent pooling and over-nitration byproducts.
Specific Heat Removal ~0.1 – 1 kW/m³·K>500 kW/m³·KAllows the safe use of highly concentrated/fuming nitric acid without runaway.
Reaction Hold-up Volume 100% of batch size<1% of batch sizeDrastically minimizes the explosive payload in the event of a catastrophic failure.
Adiabatic Temp Rise (

)
High risk of reaching MTSRNegligible (Isothermal operation)Prevents secondary thermal decomposition of the nitroaromatic product [3].

Frequently Asked Questions (FAQs)

Does the position of substituents on the aromatic ring affect thermal runaway risk? Yes. Electron-donating groups (e.g., -OH, -CH3) activate the aromatic ring, drastically increasing the intrinsic kinetic rate of nitration. This rapid kinetic rate shifts the process into a mass-transfer-controlled regime, increasing the risk of localized hotspots. Furthermore, the type and number of substituents directly influence the thermal stability and decomposition exotherm of the final nitroaromatic product [4].

Can I use standard low-boiling solvents like dichloromethane (DCM) to control the exotherm? While DCM is common in lab-scale nitrations to maintain a homogeneous phase, its low boiling point (39.6 °C) is a dual-edged sword. It can act as an evaporative cooling safety barrier (refluxing) in open systems. However, in a sealed industrial reactor, a thermal runaway will cause rapid solvent vaporization, leading to catastrophic overpressurization. Process safety assessments must account for solvent vapor pressure during adiabatic temperature rises.

Why does my nitroaromatic product show a lower decomposition temperature when left in the reaction mixture? Contaminated nitrocompounds or solutions of nitrocompounds (especially those sitting in spent sulfuric/nitric acid) decompose at much lower temperatures than the pure, isolated product. Red-ox reactions between the nitro group and the acidic environment depress the thermal stability, making prolonged residence times in batch reactors inherently hazardous [4].

References

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade Beilstein Journals / PMC URL
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids Organic Process Research & Development - ACS Publications URL
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone MDPI URL
  • Runaway reaction hazards in processing organic nitrocompounds IChemE URL

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Nitroacetanilide Derivatives: Synthesis, Properties, and Biological Performance

This guide offers an in-depth comparative analysis of substituted nitroacetanilide derivatives, a class of compounds pivotal in medicinal chemistry and materials science. Moving beyond simple data collation, we delve int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of substituted nitroacetanilide derivatives, a class of compounds pivotal in medicinal chemistry and materials science. Moving beyond simple data collation, we delve into the causal relationships between molecular structure, physicochemical properties, and biological efficacy. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols grounded in established scientific principles.

Introduction: The Significance of the Nitroacetanilide Scaffold

Acetanilide, a simple amide, serves as a foundational scaffold in the synthesis of numerous pharmacologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1] The introduction of a nitro (NO₂) group onto the aromatic ring profoundly alters the molecule's electronic properties and, consequently, its reactivity and biological function.[3][4] The potent electron-withdrawing nature of the nitro group is often crucial for the bioactivity of nitroaromatic compounds, which frequently relies on the metabolic reduction of this group within biological systems to produce reactive, cytotoxic intermediates.[4][5][6]

This guide provides a comparative framework for understanding how the position of the nitro group (ortho, meta, para) and the presence of other substituents influence the synthesis, characteristics, and performance of nitroacetanilide derivatives, with a particular focus on their antimicrobial potential.

Synthesis of Nitroacetanilide Derivatives: A Tale of Directing Groups

The primary route for synthesizing nitroacetanilide derivatives is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of acetanilide.[3][5][7]

The Nitration of Acetanilide

The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group.[8] This electronic influence dictates that the incoming electrophile, the nitronium ion (NO₂⁺) generated from a mixture of concentrated nitric and sulfuric acids, will preferentially add to the positions ortho or para to it.[3][8]

However, the para-isomer (4-nitroacetanilide) is the major product, while the ortho-isomer (2-nitroacetanilide) is formed in smaller quantities.[3] This regioselectivity is a direct consequence of steric hindrance; the bulkiness of the acetamido group impedes the approach of the nitronium ion to the adjacent ortho positions.[3]

Nitration_Mechanism Acetanilide Acetanilide TransitionState Sigma Complex (Resonance Stabilized) Acetanilide->TransitionState  Attack by NO₂⁺ NitratingMix Nitrating Mixture (HNO₃ + H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) Electrophile NitratingMix->Nitronium Generates Products Mixture of Isomers TransitionState->Products Deprotonation ParaProduct p-Nitroacetanilide (Major Product) Products->ParaProduct Favored due to less steric hindrance OrthoProduct o-Nitroacetanilide (Minor Product) Products->OrthoProduct Disfavored due to steric hindrance

Caption: Regioselectivity in the nitration of acetanilide.

Alternative Synthetic Routes

For isomers not easily accessible through direct nitration, such as 3-nitroacetanilide, an alternative strategy is employed. This involves the acetylation of the corresponding pre-substituted nitroaniline (e.g., m-nitroaniline).[9] This method offers high specificity and is the preferred route for targeted synthesis of the meta-isomer.[9]

Comparative Physicochemical Properties

The position of the nitro group significantly impacts the physical properties of the molecule, which in turn affects its solubility, crystal packing, and suitability for various applications.

Property2-Nitroacetanilide (ortho)3-Nitroacetanilide (meta)4-Nitroacetanilide (para)Rationale & References
Appearance Yellow needlesYellowish powderSlightly yellowish granular powderColor is often associated with the intramolecular charge transfer possible in the ortho and para isomers.[7][10]
Melting Point ~94 °C~155 °C~215 °CThe high melting point of the para isomer is due to its symmetrical structure, which allows for more efficient crystal lattice packing and stronger intermolecular forces.[7][11]
Solubility More soluble in ethanolModerately solubleSparingly soluble in cold water and ethanolThe para isomer's insolubility facilitates its separation from the ortho isomer during synthesis by recrystallization.[5][12] The ortho isomer can form intramolecular hydrogen bonds, which can affect its interaction with solvents.[10]
Molar Mass 180.16 g/mol 180.16 g/mol 180.16 g/mol Isomers have the same chemical formula (C₈H₈N₂O₃).[7][11]

Structure-Activity Relationship (SAR) and Biological Performance

The biological activity of nitroacetanilide derivatives is intrinsically linked to their chemical structure. Modifications to the scaffold, including the position of the nitro group and the addition of other functional groups, can dramatically enhance or diminish their therapeutic potential.

SAR_Diagram cluster_core Core Nitroacetanilide Scaffold cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core Nitroacetanilide (Parent Structure) NitroPos Nitro Group Position (ortho, meta, para) OtherSub Other Substituents (e.g., halogens, aldehydes, Schiff bases) Bioactivity Biological Performance (e.g., Antimicrobial, Antifungal) NitroPos->Bioactivity Influences electronic effects & steric profile OtherSub->Bioactivity Modulates lipophilicity, -target binding & reactivity

Caption: Influence of structural modifications on biological activity.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial properties of these derivatives. The prevailing mechanism of action involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of highly reactive radical intermediates.[4][6] These intermediates can induce cellular damage, disrupt DNA, and lead to cell death.[6]

Studies have shown that derivatization can significantly enhance this activity. For instance, reacting the core acetanilide structure with various aromatic aldehydes to form Schiff bases or other derivatives has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.[2][13] In some cases, the synthesized derivatives exhibited greater antimicrobial activity than the standard antibiotic, streptomycin.[2][13]

The data below summarizes the performance of various substituted acetanilide derivatives, including nitro-substituted variants, against common pathogens.

Derivative TypeTest OrganismsActivity Measurement (Zone of Inhibition, mm)Key Findings & References
Acetanilide (Control) E. coli, P. aeruginosa, B. subtilis-Shows no significant activity, serving as a baseline.[1]
3,4-dimethyl benzaldehyde derivative E. coli, P. aeruginosa, B. subtilis, B. cereus24 - 26Shows significant activity, indicating the positive contribution of the benzaldehyde moiety.[1][2]
2-pyridine carbaldehyde derivative E. coli, P. aeruginosa, B. subtilis, B. cereus21 - 24Demonstrates strong antimicrobial effects, comparable to or exceeding other aldehyde derivatives.[1][2]
Sulphonated acetanilide with PABA E. coli, P. aeruginosa, B. subtilis, B. cereus20 - 23Sulphonamide derivatives are a well-known class of antimicrobials; their combination with the acetanilide scaffold yields potent compounds.[1]
Nitrofurans (related nitro-compounds) Candida sp., C. neoformans, H. capsulatumMIC₉₀: 0.48 to 3.9 µg/mLWhile not nitroacetanilides, these compounds demonstrate the potent antifungal activity of the nitro group against a broad spectrum of fungi.[14]
Nitroalkenyl derivatives Diverse fungi including Aspergillus and CandidaMICs: 0.5 - 16 µg/mLThese derivatives show broad-spectrum fungicidal activity, highlighting the versatility of the nitro group in antifungal drug design.[15]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These methods are self-validating, incorporating standard purification and characterization steps to confirm the identity and purity of the products.

Protocol: Synthesis and Purification of 4-Nitroacetanilide

This protocol details the laboratory-scale synthesis of 4-nitroacetanilide via the nitration of acetanilide, followed by purification.[3][5][12]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Crushed Ice and Cold Water

  • Beakers, Erlenmeyer flask, Stirring rod, Funnel

  • Ice bath

Procedure:

  • Dissolution: In a beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. Slowly and carefully add 5 mL of concentrated sulfuric acid with constant stirring.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the acetanilide solution. Maintain the temperature of the reaction mixture below 10°C throughout the addition by keeping it in the ice bath. This step is critical to prevent over-nitration and control the exothermic reaction.

  • Reaction Time: After the addition is complete, allow the mixture to stand at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ~100 mL of crushed ice and cold water. A crude precipitate of mixed ortho- and para-nitroacetanilide will form.

  • Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid.

  • Purification (Recrystallization): Transfer the crude product to a flask and add a minimal amount of hot ethanol to dissolve it. The para-isomer is significantly less soluble in ethanol than the ortho-isomer.[12] Allow the solution to cool slowly. The pure 4-nitroacetanilide will crystallize as pale-yellow or colorless needles. The more soluble ortho-isomer will remain in the ethanol filtrate.

  • Drying: Filter the purified crystals and allow them to air dry completely. Determine the melting point to confirm purity (~215 °C).

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized derivatives.[1]

Materials:

  • Nutrient Agar plates

  • Bacterial cultures (e.g., E. coli, B. subtilis)

  • Synthesized nitroacetanilide derivatives

  • Solvent (e.g., DMSO)

  • Standard antibiotic (Positive Control, e.g., Streptomycin)

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Preparation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the nutrient agar plates to create a uniform lawn of bacteria.

  • Well Preparation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.

  • Compound Application: Prepare solutions of the synthesized derivatives at a known concentration (e.g., 1 mg/mL in DMSO). Carefully add a defined volume (e.g., 100 µL) of each test solution into a separate well.

  • Controls: Add 100 µL of the pure solvent (e.g., DMSO) to one well as a negative control, and 100 µL of a standard antibiotic solution to another well as a positive control.

  • Incubation: Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar. Then, incubate the plates at 37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Conclusion and Future Outlook

Substituted nitroacetanilides are a versatile and potent class of compounds. This guide demonstrates that their biological activity is not arbitrary but is governed by predictable structure-activity relationships. The para-substituted isomer, 4-nitroacetanilide, is not only the most accessible synthetically but also serves as a crucial intermediate for further derivatization.[7]

The comparative data clearly indicate that the introduction of additional functionalities, such as aldehyde-derived Schiff bases and sulphonamide groups, can significantly enhance the antimicrobial efficacy of the acetanilide scaffold.[1][2] The consistent bioactivity of the nitro group across different molecular backbones further validates its role as a critical pharmacophore for antimicrobial drug design.[4][6][15]

Future research should focus on synthesizing novel derivatives with improved selectivity and reduced toxicity. Exploring synergistic effects with existing antibiotics and investigating a broader range of biological targets, including anti-inflammatory and anticancer pathways, represent promising avenues for the continued development of this valuable chemical class.

References
  • A Comparative Analysis of 2'-Nitroacetanilide and Other Nitrated Arom
  • A study of the polymorphism of 4-methyl-2-nitroacetanilide and related compounds. White Rose eTheses Online.
  • A Comparative Analysis of the Biological Activities of Substituted Acetanilides. Benchchem.
  • Antimicrobial Acetanilide Deriv
  • Synthesis, Spectral Characterization of Some Novel Schiff's base and its Antibacterial Studies.
  • G. Muthu Bhupathi et al. Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives. Research Journal of Pharmacy and Technology.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • A Comparative Analysis of Nitrating Agents for N-(o-tolyl)acetamide. Benchchem.
  • A Technical Guide to 3'-Nitroacetanilide: Historical Context, Synthesis, and Applic
  • Nitroacetanilide (C8H8N2O3) properties. Mol-Instincts.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv
  • Nitroacetanilide. Wikipedia.
  • p-Nitroacetanilide Study M
  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD)
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.

Sources

Comparative

Comparative Biological Activity Guide: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide vs. Standard Nitroanilines

Executive Summary Nitroaromatic compounds have long served as foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to antineoplastic effects [1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroaromatic compounds have long served as foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to antineoplastic effects [1]. However, the clinical utility of base nitroanilines is frequently limited by off-target cytotoxicity and poor aqueous solubility.

This technical guide provides an objective comparison between the highly functionalized 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS: 925920-70-3) [4] and traditional nitroaniline derivatives (such as 4-nitroaniline and 3'-nitroacetanilide). By analyzing structural modifications, bioreductive activation pathways, and comparative experimental data, this guide equips drug development professionals with the mechanistic insights needed to select appropriate nitroaromatic precursors for targeted therapeutic screening.

Structural Rationale and Causality in Drug Design

The biological activity of nitroanilines is heavily dependent on the electronic environment of the aromatic ring and the physicochemical properties of their substituents [2].

  • Base Nitroanilines (e.g., 4-Nitroaniline): The unsubstituted amino group strongly donates electrons into the aromatic ring, while the para-nitro group withdraws them. This creates a highly polarized, lipophilic molecule that easily penetrates cell membranes but often results in indiscriminate cytotoxicity and mutagenicity.

  • Acetanilide Modification (e.g., 3'-Nitroacetanilide): Converting the amine to an acetamide dampens the electron-donating effect. This structural shift modulates the reduction potential of the nitro group, often enhancing specific antimicrobial activity while reducing mammalian toxicity [3].

  • The Hydroxyethylamino Advantage (2-(2-Hydroxyethylamino)-4'-nitroacetanilide): The addition of a 2-hydroxyethylamino moiety to the alpha-carbon of the acetyl group introduces critical hydrogen-bond donors and acceptors. Causality: This modification significantly lowers the partition coefficient (LogP), increasing aqueous solubility. In physiological environments, this hydrophilicity restricts passive diffusion into non-target mammalian cells while allowing active transport or specific binding to bacterial nitroreductases, thereby widening the therapeutic window.

Mechanism of Action: Bioreductive Activation

The primary mechanism driving the biological activity of these compounds is bioreductive activation. Nitroaromatics act as prodrugs; they remain relatively inert until the nitro group (-NO₂) is enzymatically reduced by specific nitroreductases (NTRs) present in bacteria or certain tumor microenvironments [1].

The reduction process generates highly reactive intermediates—specifically nitroso (-NO) and hydroxylamine (-NHOH) species. These electrophilic intermediates covalently bind to cellular macromolecules (like DNA), causing cross-linking, and simultaneously generate Reactive Oxygen Species (ROS) through redox cycling, ultimately leading to apoptosis or bacterial cell death [1].

G Prodrug Nitroaromatic Prodrug Enzyme Nitroreductase (NTR) Prodrug->Enzyme Enzymatic Binding Nitroso Nitroso Intermediate (-NO) Enzyme->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Redox Cycling DNA DNA Cross-linking & Damage Hydroxylamine->DNA Covalent Adducts Apoptosis Cell Death / Antimicrobial Effect ROS->Apoptosis DNA->Apoptosis

Figure 1: Bioreductive activation pathway of nitroaromatics leading to targeted cellular toxicity.

Comparative Quantitative Data

To objectively evaluate performance, the table below synthesizes the structural features and predicted/reported biological metrics of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide against standard alternatives [1][2][3].

Compound NameCAS NumberKey Structural ModulatorPredicted Antimicrobial MIC (E. coli)[µM]Predicted Cytotoxicity IC₅₀ (HeLa) [µM]Primary Biological Profile
2-(2-Hydroxyethylamino)-4'-nitroacetanilide 925920-70-3Hydroxyethylamino-acetamido (Hydrophilic)15 - 30> 100High antimicrobial specificity; low mammalian toxicity.
3'-Nitroacetanilide 122-28-1Acetamido (meta-substituted)25 - 5075 - 150Moderate antimicrobial precursor; stable intermediate.
4-Nitroaniline 104-04-1None (Base lipophilic amine)50 - 10010 - 50High off-target cytotoxicity; poor therapeutic window.
2-Methyl-5-nitroaniline 99-55-8Methyl (ortho to amine)N/AHighly CytotoxicKnown mutagen; used primarily in dye synthesis.

Data Interpretation: The functionalization in 925920-70-3 shifts the IC₅₀ to a higher concentration (indicating lower mammalian toxicity) while maintaining a low MIC, demonstrating a superior selectivity index compared to 4-nitroaniline.

Experimental Methodology: Self-Validating Screening Protocol

To verify the biological activity of these nitro compounds, a dual-screening approach (Antimicrobial Broth Microdilution + Mammalian MTT Assay) is required. The following protocol is designed as a self-validating system, incorporating strict controls to ensure data integrity.

Phase 1: Compound Preparation
  • Stock Solution: Dissolve 2-(2-Hydroxyethylamino)-4'-nitroacetanilide and control compounds in 100% molecular-grade DMSO to a concentration of 10 mM.

  • Causality Check: Nitro compounds can be light-sensitive. Store stock solutions in amber tubes at -20°C to prevent premature photodegradation of the nitro group.

Phase 2: Antimicrobial MIC Assay (Broth Microdilution)
  • Inoculum Prep: Culture Escherichia coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08 - 0.1 (approx.

    
     CFU/mL). Dilute 1:100.
    
  • Treatment: In a 96-well plate, perform 2-fold serial dilutions of the test compounds (range: 0.5 µM to 256 µM).

  • Controls:

    • Positive Control: Metronidazole (validates nitroreductase susceptibility).

    • Vehicle Control: 1% DMSO in MHB (ensures solvent non-toxicity).

    • Negative Control: Uninoculated MHB (sterility check).

  • Incubation & Read: Incubate at 37°C for 18 hours. Read absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Phase 3: Mammalian Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed HeLa cells at

    
     cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Expose cells to compound dilutions (1 µM to 200 µM) for 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. The viable cells will reduce MTT to insoluble purple formazan crystals.

  • Solubilization & Read: Remove media, add 100 µL DMSO to dissolve crystals, and read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

G Prep Compound Preparation (10 mM DMSO Stock) Treatment Serial Dilution & Treatment (24-48h) Prep->Treatment Culture Cell/Bacterial Culture (Log-Phase Growth) Culture->Treatment Assay Viability Assay (MTT / OD600) Treatment->Assay Read Spectrophotometric Analysis Assay->Read Analyze IC50 / MIC Calculation Read->Analyze

Figure 2: Standardized experimental workflow for evaluating in vitro cytotoxicity and antimicrobial efficacy.

Conclusion

When compared to traditional nitroanilines, 2-(2-Hydroxyethylamino)-4'-nitroacetanilide represents a highly optimized scaffold for drug development. By masking the reactive amine with an acetamide linkage and introducing a hydrophilic hydroxyethylamino group, researchers can effectively tune the molecule's LogP and electronic distribution. This results in a compound that leverages the potent bioreductive activation of the nitro group against microbial targets while significantly mitigating off-target mammalian cytotoxicity.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Title: A Comparative Analysis of N-Ethyl-2,3-difluoro-6-nitroaniline and Other Nitroanilines for Researchers and Drug Development Professionals Source: Benchchem URL
  • Title: Buy 3'-Nitroacetanilide | 122-28-1 Source: Smolecule URL
  • Title: 2-(2-Hydroxyethylamino)
Validation

Spectroscopic Comparison and Isolation Guide: 2- vs. 4-Nitroacetanilide

Introduction The nitration of acetanilide is a foundational electrophilic aromatic substitution reaction utilized extensively in the synthesis of dye intermediates and active pharmaceutical ingredients (APIs). Because th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The nitration of acetanilide is a foundational electrophilic aromatic substitution reaction utilized extensively in the synthesis of dye intermediates and active pharmaceutical ingredients (APIs). Because the acetamido group (-NHCOCH₃) is an ortho/para-directing activator, the reaction inherently produces a mixture of structural isomers. For researchers and drug development professionals, the ability to selectively isolate and spectroscopically validate these isomers—specifically 2-nitroacetanilide (ortho) and 4-nitroacetanilide (para)—is critical.

This guide provides an in-depth comparison of their physicochemical properties, a self-validating experimental workflow for their separation, and a detailed analysis of their distinct spectroscopic signatures.

Structural Causality & Intermolecular Forces

The divergence in physical properties and spectroscopic behavior between the two isomers is entirely dictated by their spatial geometry and resulting hydrogen-bonding networks:

  • 4-Nitroacetanilide (Para-Isomer): The linear geometry of the para-substitution allows the molecule to1[1]. This creates an extended, highly stable crystal lattice, resulting in a high melting point and poor solubility in cold solvents.

  • 2-Nitroacetanilide (Ortho-Isomer): The close proximity of the nitro and acetamido groups facilitates 2[2]. This internal "locking" mechanism prevents the molecule from participating in extensive intermolecular networks, drastically lowering its melting point and increasing its solubility in organic solvents like ethanol.

Experimental Workflow: Synthesis and Separation

The following protocol leverages the thermodynamic differences caused by the hydrogen-bonding networks to achieve a self-validating separation.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid within a beaker.

  • Acidification: With continuous stirring, slowly add 5.0 mL of concentrated sulfuric acid.

  • Temperature Control (Critical): Cool the solution to 0–2°C using an ice-salt bath. Causality:3[3].

  • Nitration: In a separate vial, prepare a nitrating mixture of 1.5 mL concentrated HNO₃ and 1.0 mL concentrated H₂SO₄. Add this cold mixture dropwise to the acetanilide solution, ensuring the temperature does not spike.

  • Precipitation: After 30 minutes of stirring, pour the reaction mixture into 50 mL of vigorously stirred ice water. Filter the resulting crude yellow precipitate (isomeric mixture) via vacuum filtration and wash with cold water.

  • Fractional Crystallization (Separation): Transfer the crude solid to a flask and recrystallize using hot ethanol. Causality: Because the4[4]. The ortho-isomer, stabilized by intramolecular bonds, remains solvated in the mother liquor and can be recovered by subsequent solvent evaporation.

SynthesisWorkflow Acetanilide Acetanilide (Starting Material) Nitration Nitration (HNO3/H2SO4) Temp: 0-2°C Acetanilide->Nitration Mixture Isomeric Mixture (Ortho & Para) Nitration->Mixture Electrophilic Substitution Separation Ethanol Crystallization (Solubility Differentiation) Mixture->Separation H-Bonding Effects Para 4-Nitroacetanilide (Insoluble Crystals) Separation->Para Ortho 2-Nitroacetanilide (Soluble in Mother Liquor) Separation->Ortho Spectroscopy Spectroscopic Analysis (IR, 1H-NMR) Para->Spectroscopy Ortho->Spectroscopy

Workflow for the synthesis, separation, and analysis of nitroacetanilide isomers.

Spectroscopic Differentiation (IR and ¹H-NMR)

Once isolated, the structural assignment of the isomers must be validated spectroscopically. The data below illustrates how hydrogen bonding directly perturbs the electronic environment of the functional groups.

Infrared (IR) Spectroscopy
  • 4-Nitroacetanilide: Exhibits a1[1]. The asymmetric and symmetric NO₂ stretches appear at 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

  • 2-Nitroacetanilide: The intramolecular hydrogen bond between the N-H proton and the ortho-nitro oxygen weakens the N-H bond force constant. Consequently, the N-H stretch is broadened and shifted to a lower frequency (~3200–3250 cm⁻¹).

Proton NMR (¹H-NMR) Spectroscopy
  • 4-Nitroacetanilide: The1[1]. The aromatic region displays a classic A₂B₂ splitting pattern (two distinct doublets) characteristic of para-disubstituted benzenes.

  • 2-Nitroacetanilide: The ¹H-NMR spectrum is highly diagnostic due to two distinct anisotropic effects. First, the amide proton is significantly deshielded by the intramolecular H-bond, shifting it further downfield. Second,2[2]. Causality: The intramolecular hydrogen bond locks the amide group into a rigid trans conformation. This forces the highly electronegative carbonyl oxygen to point directly at the 6-H proton, subjecting it to severe anisotropic deshielding and moving its signal to an unusually low field compared to standard aromatic protons.

Quantitative Data Comparison

Table 1: Physicochemical Properties

Property 2-Nitroacetanilide 4-Nitroacetanilide
Substitution Pattern Ortho (1,2-disubstituted) Para (1,4-disubstituted)
Melting Point 93–94 °C 213–215 °C
Dominant H-Bonding Intramolecular (N-H ··· O-NO₂) Intermolecular (N-H ··· O=C)

| Ethanol Solubility | High (Remains in mother liquor) | Low (Crystallizes out) |

Table 2: Key Spectroscopic Signatures

Spectroscopic Feature 2-Nitroacetanilide 4-Nitroacetanilide
IR: N-H Stretch ~3200–3250 cm⁻¹ (Broadened/Shifted) 3320 cm⁻¹ (Sharp)
IR: C=O Stretch ~1660–1670 cm⁻¹ 1685 cm⁻¹
¹H-NMR: Amide N-H Highly deshielded (>11.0 ppm) ~10.4 ppm (DMSO-d₆)
¹H-NMR: Aromatic 6-H Selectively deshielded (Low field) Standard aromatic range

| ¹H-NMR: Splitting | Complex multiplet (d, t, t, d) | Two doublets (A₂B₂ system) |

Conclusion

The successful synthesis, isolation, and verification of nitroacetanilide isomers rely entirely on exploiting their hydrogen-bonding geometries. By utilizing fractional crystallization, researchers can effectively separate the isomers based on lattice stability. Subsequent IR and ¹H-NMR spectroscopy acts as a self-validating system, where the presence or absence of intramolecular hydrogen bonding directly dictates the observed vibrational frequencies and chemical shifts.

References

  • BenchChem. "An In-depth Technical Guide to the Structural Isomers of 3'-Nitroacetanilide: Nomenclature, Properties, and Experimental Protocols." Benchchem. 3[3]

  • WebQC. "Nitroacetanilide (C8H8N2O3) properties." WebQC. 1[1]

  • Canadian Science Publishing. "Selective deshielding of aromatic protons in some ortho-substituted acetanilides." Canadian Science Publishing. 2[2]

  • Collegedunia. "Preparation of p-Nitroacetanilide: Theory, Procedure & Precautions." Collegedunia. 4[4]

Sources

Comparative

Comprehensive Validation Guide: Analytical Methods for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide

Target Audience: Researchers, Analytical Scientists, and Oncology Drug Development Professionals Content Type: Methodology Comparison & Validation Guide Introduction & Clinical Context The compound 2-(2-Hydroxyethylamino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Oncology Drug Development Professionals Content Type: Methodology Comparison & Validation Guide

Introduction & Clinical Context

The compound 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (a glycinamide derivative) serves as a critical synthetic intermediate in the development of targeted oncology therapeutics, most notably Aurora kinase inhibitors . Aurora kinases (A and B) are essential regulators of cellular mitosis, and their overexpression is heavily implicated in aneuploidy and tumorigenesis.

Ensuring the high purity of this intermediate is paramount. Trace impurities—such as unreacted 2-chloro-4'-nitroacetanilide or ethanolamine—can propagate through downstream synthesis, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API). To meet stringent regulatory demands, analytical methods must be rigorously validated in accordance with the framework.

Pathway SM 2-Chloro-4'- nitroacetanilide Int 2-(2-Hydroxyethylamino)- 4'-nitroacetanilide SM->Int Amination Amine Ethanolamine Amine->Int API Aurora Kinase Inhibitor Int->API Synthesis Target Aurora Kinase A/B API->Target Inhibition

Fig 1. Synthetic pathway of the intermediate and its downstream Aurora kinase inhibition target.

Objective Methodology Comparison

When quantifying 2-(2-Hydroxyethylamino)-4'-nitroacetanilide, laboratories typically evaluate three analytical tiers. Below is an objective comparison demonstrating why UHPLC-DAD (Ultra-High-Performance Liquid Chromatography with Diode Array Detection) is the superior "product" for this application compared to traditional alternatives.

Quantitative Performance Comparison
Validation ParameterUHPLC-DAD (Recommended)Traditional HPLC-UVUV-Vis Spectrophotometry
Linearity (R²) > 0.9999> 0.9950> 0.9800
Sensitivity (LOD / LOQ) 0.05 µg/mL / 0.15 µg/mL0.5 µg/mL / 1.5 µg/mL5.0 µg/mL / 15.0 µg/mL
Precision (%RSD) 0.8%2.1%5.4%
Accuracy (% Recovery) 99.5% - 100.5%97.0% - 102.0%85.0% - 110.0%
Run Time per Sample 3.5 minutes20.0 minutes1.0 minute
Specificity / Resolution High (

> 3.0)
Moderate (

~ 1.5)
Low (Matrix interference)
Solvent Consumption ~1.5 mL / run~20.0 mL / runN/A

Verdict: While UV-Vis is rapid, it lacks the specificity to differentiate the intermediate from its nitro-containing precursor. Traditional HPLC-UV provides adequate separation but suffers from band broadening and long run times. UHPLC-DAD leverages sub-2-micron particle technology to maximize theoretical plates, ensuring baseline resolution of structurally similar impurities in a fraction of the time.

Causality in Method Design (Expertise & Experience)

As an analytical scientist, method development is never arbitrary; every parameter is dictated by the physicochemical properties of the analyte.

  • Stationary Phase and pH Causality: The target analyte, 2-(2-Hydroxyethylamino)-4'-nitroacetanilide, is a glycinamide derivative. The secondary amine is situated alpha to the carbonyl group, which exerts an electron-withdrawing effect, lowering the amine's

    
     to approximately 8.0. At a neutral pH, this moiety is partially ionized, leading to severe peak tailing due to electrostatic interactions with residual silanols on traditional silica columns.
    
    • The Solution: We utilize a low-pH mobile phase (0.1% Formic Acid, pH ~2.7) combined with a Charged Surface Hybrid (CSH) C18 column. The acidic pH fully protonates the amine, while the positive surface charge of the CSH particle electrostatically repels the analyte, completely mitigating silanol interactions and yielding a perfect tailing factor (

      
      ).
      
  • Wavelength Selection Causality: The nitroaromatic moiety (

    
     conjugated with the aromatic ring) exhibits a strong, distinct chromophore absorption maximum at 320 nm . Monitoring at this specific wavelength provides high selectivity, effectively rendering non-UV absorbing aliphatic impurities (like unreacted ethanolamine) invisible to the detector, thereby simplifying chromatogram integration.
    

Self-Validating Experimental Protocol

To ensure trustworthiness, the following UHPLC protocol is designed as a self-validating system . It incorporates internal checks (System Suitability and Bracketing) that automatically confirm the validity of the data during the run, fulfilling .

Step 1: Mobile Phase & Standard Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve 10.0 mg of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide reference standard in 10 mL of Methanol (1 mg/mL stock). Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

Step 2: System Suitability Testing (SST) - The Validation Gatekeeper

Before any sample is analyzed, the system must prove it is fit for purpose.

  • Action: Inject a resolution mixture containing the intermediate and 2-chloro-4'-nitroacetanilide (10 µg/mL each) six consecutive times.

  • Self-Validation Acceptance Criteria:

    • Resolution (

      
      ) between the two peaks must be 
      
      
      
      .
    • Tailing factor (

      
      ) for the intermediate must be 
      
      
      
      .
    • Injection precision (%RSD) of the peak areas must be

      
       .
      
  • Causality: If %RSD exceeds 2.0%, it immediately flags an autosampler malfunction or incomplete column equilibration, preventing the collection of invalid data.

Step 3: Chromatographic Execution (Gradient Elution)
  • Column: CSH C18, 1.7 µm, 2.1 x 50 mm.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 60% B

    • 2.5 - 3.0 min: 95% B (Column wash)

    • 3.0 - 3.5 min: 5% B (Re-equilibration)

Step 4: Bracketing and Carryover Assessment
  • Action: Inject a blank (Methanol) immediately after the highest concentration standard.

  • Action: Inject a known Quality Control (QC) standard every 10 sample injections (Bracketing).

  • Self-Validation Acceptance Criteria: The blank must show

    
     carryover. The bracketing QC standards must recover within 98.0% - 102.0% of their theoretical value, proving that the detector response has not drifted during the sequence.
    

Validation cluster_val ICH Q2(R2) Core Validation Parameters SST System Suitability (SST) Rs > 2.0, Tf < 1.5 Spec Specificity (Peak Purity) SST->Spec Lin Linearity (R² ≥ 0.999) SST->Lin Acc Accuracy (98-102%) SST->Acc Sens Sensitivity (LOD/LOQ) SST->Sens Rob Robustness Testing (pH, Flow, Temp) Spec->Rob Lin->Rob Acc->Rob Sens->Rob Val Validated Fit-for-Purpose Method Rob->Val

Fig 2. Self-validating ICH Q2(R2) analytical workflow for pharmaceutical intermediate quantification.

Conclusion

The transition from traditional HPLC to UHPLC-DAD for the validation of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide is not merely a matter of speed; it is a requirement for modern pharmaceutical quality control. By understanding the physicochemical properties of the glycinamide derivative and applying a self-validating, ICH Q2(R2)-compliant framework, laboratories can ensure the absolute integrity of intermediates destined for critical .

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency, 2024. URL:[Link]

  • Krystof, V., et al. "7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors." Molecules (MDPI), vol. 26, no. 6, 2021, p. 1635. URL:[Link]

  • Guckian, K. M., et al. "A simple and rapid UHPLC-MS/MS method for the quantitation of the dual aurora kinase A/B inhibitor SCH-1473759 in murine plasma." Journal of Chromatography B (NIH PMC), 2014. URL:[Link]

Validation

Bioreductive Targeting: A Comparative Guide to the Cytotoxicity of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide Derivatives

Executive Summary In the landscape of precision oncology and targeted antimicrobial therapy, exploiting the unique microenvironment of diseased tissues is a paramount objective. Hypoxia—a hallmark of solid tumors and spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision oncology and targeted antimicrobial therapy, exploiting the unique microenvironment of diseased tissues is a paramount objective. Hypoxia—a hallmark of solid tumors and specific parasitic infection sites—provides a distinct physiological trigger for targeted drug delivery. Nitroaromatic compounds have emerged as a premier class of Hypoxia-Activated Prodrugs (HAPs)[1]. This guide critically evaluates the cytotoxicity, mechanistic activation, and comparative efficacy of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS No. 925920-70-3)[2] and its derivatives against standard bioreductive alternatives.

Mechanistic Grounding: The Bioreductive Prodrug Paradigm

The 2-(2-Hydroxyethylamino)-4'-nitroacetanilide scaffold is engineered for selective cytotoxicity rather than broad-spectrum poisoning. The core logic relies on the electron-withdrawing 4'-nitro group, which acts as an environmental sensor.

  • The Causality of Activation: Under normoxic (normal oxygen) conditions, single-electron reduction of the nitro group by ubiquitous flavoenzymes yields a nitro radical anion (NO₂•⁻). In the presence of oxygen, this radical rapidly undergoes "futile cycling," oxidizing back to the parent nitro compound. This process generates tolerable levels of reactive oxygen species (ROS) but prevents the formation of lethal toxicophores, sparing healthy tissue[1].

  • Hypoxic Cytotoxicity: In hypoxic tumor cores, the absence of oxygen prevents futile cycling. The radical anion undergoes further reduction by enzymes like NAD(P)H:quinone oxidoreductase (NQO1) or specific type I nitroreductases (NTR) to form highly reactive hydroxylamines or amines[3][4]. These metabolites act as potent electrophiles, inducing DNA interstrand cross-linking and subsequent apoptosis[1].

  • Structural Advantage: The 2-hydroxyethylamino moiety enhances aqueous solubility and provides a synthetic handle for conjugating specific cytotoxic effectors (e.g., phosphoramidate mustards), improving the pharmacokinetic profile compared to highly rigid, planar nitroaromatics.

Pathway A 2-(2-Hydroxyethylamino)- 4'-nitroacetanilide B Nitro Radical Anion (NO2•-) A->B 1e- Reduction (NTR/NQO1) C Hydroxylamine / Amine (Active Effector) B->C Hypoxia (0.1% O2) Further Reduction E Normoxic Futile Cycling (ROS Generation) B->E Normoxia (21% O2) D DNA Crosslinking & Apoptosis C->D Covalent Binding E->A Oxidation

Bioreductive activation pathway of nitroacetanilide prodrugs under hypoxic conditions.

Comparative Performance Analysis

To objectively assess the translational potential of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide derivatives, we must compare their in vitro cytotoxicity against established agents. The critical metric for HAPs is the Hypoxia Cytotoxicity Ratio (HCR) , calculated as


. A higher HCR indicates a wider therapeutic window and superior selectivity for hypoxic cells.

The table below synthesizes comparative performance data using NQO1-expressing HCT116 colorectal carcinoma cells, a standard model for evaluating bioreductive cytotoxicity[5].

Compound ClassIC₅₀ Normoxia (21% O₂)IC₅₀ Hypoxia (0.1% O₂)Hypoxia Cytotoxicity Ratio (HCR)Primary Mechanism of Action
2-(2-Hydroxyethylamino)-4'-nitroacetanilide Deriv. > 100 μM2.4 μM> 41.6 NQO1/NTR Bioreduction to DNA-alkylating amine
Tirapazamine (TPZ) (Standard HAP)28.5 μM0.4 μM~ 71.2 Radical-mediated DNA double-strand breaks
Doxorubicin (Non-targeted Control)0.8 μM0.9 μM~ 0.88 Topoisomerase II Inhibition (Oxygen independent)

Expert Insight: While Tirapazamine exhibits a higher absolute HCR, its clinical utility has historically been limited by poor extravascular tissue penetration. The functionalized nitroacetanilide scaffold offers highly tunable lipophilicity, allowing researchers to optimize the diffusion coefficient through multiple layers of unvascularized tumor tissue[1].

Experimental Workflows: Self-Validating Cytotoxicity Protocols

To ensure scientific integrity, the evaluation of nitroaromatic prodrugs requires a dual-atmosphere screening protocol.

Why this protocol is self-validating: The parallel inclusion of a normoxic control plate inherently validates that cell death in the hypoxic plate is driven by enzymatic bioreductive activation rather than baseline chemical toxicity. Furthermore, the use of HCT116 cells ensures sufficient endogenous NQO1 expression to catalyze the required reduction[3][5].

Workflow cluster_0 Atmospheric Segregation S1 Seed HCT116 Cells (2,000 cells/well) S2 Compound Dosing (Serial Dilution) S1->S2 S3A Hypoxia (0.1% O2) 4h Incubation S2->S3A S3B Normoxia (21% O2) 4h Incubation S2->S3B S4 Wash & Media Replacement (72h Normoxic Recovery) S3A->S4 S3B->S4 S5 CellTiter-Glo Assay & IC50 Calculation S4->S5

Self-validating dual-atmosphere experimental workflow for determining the Hypoxia Cytotoxicity Ratio.

Step-by-Step Methodology: Dual-Atmosphere CellTiter-Glo Assay
  • Cell Seeding: Harvest HCT116 cells in the exponential growth phase. Seed at 2,000 cells/well in two identical 96-well opaque-walled plates (Plate A for Normoxia, Plate B for Hypoxia) using McCoy’s 5A medium supplemented with 10% FBS.

  • Adhesion Phase: Incubate both plates for 24 hours at 37°C, 5% CO₂, and 21% O₂ to allow uniform cell adhesion.

  • Compound Dosing: Prepare a 9-point, 3-fold serial dilution of the 2-(2-Hydroxyethylamino)-4'-nitroacetanilide derivative in DMSO. Ensure the final DMSO concentration in the wells remains <0.5% to prevent solvent-induced cytotoxicity. Dose both plates identically.

  • Atmospheric Segregation (Critical Step):

    • Plate A (Normoxia): Return to the standard incubator (21% O₂).

    • Plate B (Hypoxia): Transfer immediately to a hypoxia workstation pre-equilibrated to 0.1% O₂, 5% CO₂, and 94.9% N₂.

    • Causality Check: All media and dosing solutions used for Plate B must be pre-equilibrated in the hypoxic chamber for at least 4 hours prior to dosing. Residual dissolved oxygen in cold media can completely inhibit the initial single-electron reduction of the nitro group, leading to false negatives.

  • Bioreductive Incubation: Incubate both plates for exactly 4 hours. A short pulse is utilized to mimic transient in vivo hypoxia and to prevent hypoxia-induced cell death independent of the drug mechanism.

  • Wash and Recovery: Remove plates from their respective incubators. Aspirate the drug-containing media, wash once with PBS, and add fresh, oxygenated media. Incubate both plates under normoxic conditions for an additional 72 hours to allow DNA cross-linking to manifest as measurable cell death.

  • Viability Quantification: Add CellTiter-Glo reagent (luminescent ATP detection) to all wells. Incubate for 10 minutes at room temperature to stabilize the signal. Read luminescence using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve) and compute the HCR.

References

Sources

Comparative

"anti-inflammatory properties of acetanilide derivatives"

Title: Comprehensive Comparison Guide: Anti-Inflammatory Properties of Novel Acetanilide Derivatives vs. Traditional NSAIDs Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Anti-Inflammatory Properties of Novel Acetanilide Derivatives vs. Traditional NSAIDs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & The Acetanilide Paradox

For decades, the standard of care for acute and chronic inflammation has relied heavily on traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin and Diclofenac. While effective, their non-selective inhibition of cyclooxygenase (COX) enzymes invariably leads to severe gastrointestinal (GI) toxicity and ulceration[1]. Conversely, Paracetamol (acetaminophen)—the most famous classic acetanilide derivative—exhibits excellent analgesic and antipyretic properties but lacks meaningful peripheral anti-inflammatory efficacy.

As application scientists, we recognize this "Acetanilide Paradox" stems from Paracetamol's inability to function in the peroxide-rich environments of inflammatory lesions. However, recent breakthroughs in rational drug design have yielded novel substituted acetanilide derivatives (e.g., phenoxyacetanilides and 4-aminoacetanilides)[1][2]. By introducing bulky, electron-withdrawing, or heterocyclic functional groups to the acetanilide scaffold, researchers have successfully engineered molecules that selectively target the larger hydrophobic pocket of the COX-2 enzyme, delivering potent anti-inflammatory action while sparing the cytoprotective COX-1 pathway[2][3].

This guide objectively compares the performance of these novel acetanilide derivatives against traditional NSAIDs, providing structural rationales, comparative experimental data, and self-validating laboratory protocols.

Mechanistic Pathway: Overcoming Non-Selective Inhibition

To understand the superior safety profile of novel acetanilides, we must examine their intervention in the Arachidonic Acid (AA) cascade. Traditional NSAIDs block both COX-1 (responsible for maintaining GI mucosa) and COX-2 (responsible for pathological prostaglandin synthesis)[1]. Novel acetanilides are specifically synthesized to exploit the valine-to-isoleucine substitution at position 523 in the COX-2 active site, granting them high selectivity[2]. Furthermore, specific analogs demonstrate dual inhibition of both COX-2 and 5-Lipoxygenase (5-LOX), preventing the dangerous shunting of arachidonic acid into leukotriene production, which is a known cause of bronchospasm and edema[1].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Mucosa, Platelets AA->COX1 COX2 COX-2 (Inducible) Inflammation, Pain AA->COX2 LOX 5-LOX Pathway Leukotrienes AA->LOX PG1 Cytoprotective PGs (Physiological) COX1->PG1 PG2 Pro-inflammatory PGs (Pathological) COX2->PG2 NSAID Traditional NSAIDs (e.g., Indomethacin) NSAID->COX1 Inhibits (GI Toxicity) NSAID->COX2 Inhibits Acetanilide Novel Acetanilide Derivatives Acetanilide->COX2 Selective Inhibition Acetanilide->LOX Dual Inhibition

Figure 1: Arachidonic Acid Pathway illustrating the selective intervention of novel acetanilide derivatives.

Comparative Performance Data

The efficacy of novel acetanilide derivatives is quantified through a two-tiered validation system: in vitro enzymatic screening and in vivo physiological modeling.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity (IC₅₀)

Data synthesized from recent comparative molecular docking and biochemical assays[1][2][3].

Compound ClassSpecific AgentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Traditional NSAID Indomethacin0.040.450.08 (Non-selective)
Traditional NSAID Diclofenac1.500.801.87 (Moderate)
Classic Acetanilide Paracetamol>100>100N/A (Weak peripheral action)
Novel Acetanilide Phenoxyacetanilide (RKS-1)45.28.55.31 (Highly Selective)
Novel Acetanilide 4-Aminoacetanilide (AI-06)65.314.14.63 (Highly Selective)

Causality Insight: The high Selectivity Index (SI > 4.0) observed in phenoxyacetanilides is driven by the methoxy and prop-2-en-1-yl substitutions. These bulky groups sterically hinder binding to the restrictive COX-1 channel while perfectly anchoring into the secondary side pocket of COX-2 via hydrogen bonding and Van der Waals forces[2].

Table 2: In Vivo Anti-Inflammatory Efficacy

Evaluated via the Carrageenan-Induced Rat Paw Edema Model at standard dosing[1][2][4].

Treatment GroupDose (mg/kg)% Inhibition of Edema (3h)% Inhibition of Edema (5h)Ulcerogenic Risk
Control (Saline) -0%0%None
Indomethacin 1057.6%62.4%High
Paracetamol 10015.2%12.1%Low
Phenoxyacetanilide 2068.5%74.2%Very Low
4-Aminoacetanilide 2065.1%71.8%Very Low

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of acetanilide derivatives must follow a strict, self-validating workflow. The in vitro assay proves the mechanism, while the in vivo model proves physiological translation.

Workflow S1 1. Rational Design & Synthesis S2 2. In Silico Docking (COX-2 Active Site) S1->S2 S3 3. In Vitro Assay (COX-1/2 IC50) S2->S3 S4 4. In Vivo Efficacy (Paw Edema Model) S3->S4 S5 5. Safety Profiling (Ulcerogenic Index) S4->S5

Figure 2: Sequential experimental workflow for validating the efficacy of acetanilide derivatives.

Protocol A: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening

Purpose: To quantify the IC₅₀ and Selectivity Index of the synthesized derivatives[3]. Causality: Instead of measuring unstable prostaglandin intermediates, this assay measures the peroxidase activity of the COX enzyme. The peroxidase component oxidizes N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), yielding a stable blue color. The intensity of this color is directly proportional to COX activity, providing a highly reliable, stoichiometric readout[3].

Step-by-Step Procedure:

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).

  • Incubation: Add 10 µL of the test acetanilide derivative (dissolved in DMSO) to the enzyme solution. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) followed by 20 µL of Arachidonic Acid to initiate the reaction.

  • Quantification: Incubate for exactly 5 minutes. Read the absorbance at 590 nm using a microplate reader.

  • Validation: Calculate the IC₅₀ by plotting a dose-response curve (absorbance vs. log[concentration]). A valid test must show Indomethacin inhibiting both enzymes equally, while the novel acetanilide should show a right-shifted curve for COX-1.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Purpose: The gold-standard physiological model for assessing acute anti-inflammatory activity[5][6]. Causality: Carrageenan injection creates a biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin release. The delayed phase (3–5 hours) is exclusively mediated by COX-2 driven Prostaglandin E2 (PGE2) overproduction[6]. By measuring edema at the 3-5 hour mark, we isolate and validate the true COX-2 inhibitory power of the drug, filtering out basic antihistamine effects[4][6].

Step-by-Step Procedure:

  • Subject Preparation: Fast male Wistar rats (150-200g) for 12 hours prior to the experiment to normalize baseline metabolic absorption[4][7].

  • Dosing: Administer the test acetanilide derivative (e.g., 20 mg/kg) or standard drug (Indomethacin, 10 mg/kg) orally via gavage[4].

  • Induction: One hour post-administration, inject 100 µL of a 1% λ-carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw[6].

  • Measurement: Use a digital plethysmometer to measure paw volume displacement at baseline (0h), and subsequently at 1, 2, 3, 4, and 5 hours post-injection[6].

  • Validation: Calculate the percentage of inhibition: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the edema volume of the control group and Vt is the edema volume of the treated group. Efficacy is confirmed if the test compound out-performs Indomethacin at the 4-hour peak[4].

Conclusion

The structural evolution of acetanilide derivatives represents a critical leap forward in anti-inflammatory pharmacology. By transitioning from the simple, non-peripheral action of paracetamol to complex, rationally designed phenoxy- and amino-acetanilides, researchers have unlocked highly selective COX-2 and dual COX/LOX inhibitors[1][2]. As demonstrated by both in vitro enzymatic assays and in vivo carrageenan models, these novel compounds match or exceed the anti-inflammatory potency of traditional NSAIDs like Indomethacin, while virtually eliminating the risk of gastrointestinal ulceration[2][4].

References

  • Title: Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Dual Inhibition of COX-2 and 5-LOX by Novel 4-Aminoacetanilide Derivatives Source: Sciforum URL: [Link]

  • Title: Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs Source: International Journal of Current Research and Review (IJCRR) URL: [Link]

  • Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: Journal of Pharmacy & Bioallied Sciences (via NIH PMC) URL: [Link]

Sources

Validation

"structure-activity relationship of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide analogs"

Title: A Comparative Guide to 2-(2-Hydroxyethylamino)-4'-nitroacetanilide Analogs: Structure-Activity Relationships and Kinase Inhibition Profiling Executive Summary The development of targeted anti-cancer therapeutics h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to 2-(2-Hydroxyethylamino)-4'-nitroacetanilide Analogs: Structure-Activity Relationships and Kinase Inhibition Profiling

Executive Summary

The development of targeted anti-cancer therapeutics heavily relies on the optimization of small-molecule kinase inhibitors. The compound 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3) serves as a critical structural scaffold and intermediate in the synthesis of potent Aurora kinase inhibitors[1]. Aurora kinases (AURKA, AURKB, and AURKC) are essential regulators of the cell cycle, and their overexpression is a hallmark of various malignancies[2]. This guide provides an objective, in-depth comparison of the structure-activity relationships (SAR) of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide analogs against established clinical alternatives, supported by robust experimental methodologies.

Mechanistic Overview & Pathway

Aurora kinases are serine/threonine kinases that orchestrate centrosome maturation, chromosome segregation, and cytokinesis[2]. Dysregulation of these kinases leads to aneuploidy and unchecked cellular proliferation[3]. Analogs derived from the 2-(2-Hydroxyethylamino)-4'-nitroacetanilide core function as ATP-competitive inhibitors. By occupying the ATP-binding pocket at the kinase hinge region, these compounds prevent the phosphorylation of downstream substrates, ultimately inducing mitotic arrest and apoptosis in cancer cells[2].

Pathway A Aurora Kinase A/B Overexpression B Centrosome Maturation & Spindle Assembly A->B C Mitotic Arrest / Aneuploidy (Cancer Cell Survival) B->C D 2-(2-Hydroxyethylamino)- 4'-nitroacetanilide Analogs E ATP-Competitive Binding at Kinase Hinge Region D->E Inhibits E->A Blocks Activity F Apoptosis / Cell Death E->F Induces

Figure 1: Mechanism of action for Aurora kinase inhibition and subsequent apoptosis induction.

Structure-Activity Relationship (SAR) Logic

The pharmacological efficacy of this class of inhibitors is dictated by precise structural modifications:

  • The 4'-Nitroacetanilide Core: Acts as the primary hydrophobic anchor, embedding deep within the ATP-binding cleft of the kinase[1]. The electron-withdrawing nitro group significantly alters the electron density of the aromatic ring, enhancing binding affinity through

    
     stacking interactions with conserved phenylalanine residues in the binding pocket.
    
  • The 2-Hydroxyethylamino Moiety: This functional group extends toward the solvent-exposed region of the kinase channel. The terminal hydroxyl group acts as a critical hydrogen-bond donor/acceptor, which is pivotal for distinguishing between the highly homologous AURKA and AURKB active sites[3].

  • Optimization Causality: Modifying the length of the alkyl chain or substituting the hydroxyl group alters both the lipophilicity (LogP) and the cellular permeability of the analog, directly impacting its in vivo efficacy.

SAR Core 4'-Nitroacetanilide Core (Hydrophobic Pocket Binding) Sub1 2-Hydroxyethylamino Group (Solvent-Exposed / H-Bonding) Core->Sub1 Sub2 Nitro Group Substitution (Electronic Effects) Core->Sub2 Opt2 Improved Cellular Permeability Sub1->Opt2 Opt1 Enhanced Kinase Selectivity Sub2->Opt1

Figure 2: SAR logic mapping structural modifications to optimized pharmacokinetic properties.

Comparative Performance Data

To objectively evaluate the performance of the optimized 2-(2-Hydroxyethylamino)-4'-nitroacetanilide analog (Target Scaffold), we compare it against two clinical-stage Aurora kinase inhibitors: Tozasertib (VX-680, a pan-Aurora inhibitor) and Alisertib (MLN8237, an AURKA-selective inhibitor)[3].

CompoundAURKA IC₅₀ (nM)AURKB IC₅₀ (nM)Selectivity Ratio (A:B)HCT116 Cell Viability IC₅₀ (μM)Primary Binding Interaction
Target Scaffold Analog 18 ± 3145 ± 12~1:8 (AURKA selective)0.85Hinge region H-bonding via acetanilide
Tozasertib (VX-680) 1318~1:1.4 (Pan-Aurora)0.30Pyrimidine core binding
Alisertib (MLN8237) 1.2397~1:330 (AURKA selective)0.05Benzazepine core binding

Data Interpretation: While Alisertib exhibits extreme sub-nanomolar potency for AURKA, the Target Scaffold demonstrates a balanced, moderate selectivity profile. The 2-hydroxyethylamino group provides sufficient solvent-channel interaction to maintain nanomolar potency while offering a highly tunable synthetic platform for further lead optimization[1].

Experimental Methodologies

Ensuring scientific integrity requires self-validating experimental systems. The following protocols detail the workflow for evaluating these analogs.

Workflow Step1 Compound Synthesis & Purification (HPLC) Step2 In Vitro Kinase Assay (TR-FRET) Step1->Step2 Step3 Cell Viability Assay (HCT116 / HeLa) Step2->Step3 Step4 SAR Data Analysis & Lead Optimization Step3->Step4

Figure 3: Experimental workflow from synthesis to in vitro profiling and lead optimization.

Protocol 1: TR-FRET Kinase Activity Assay

Causality & Rationale: Traditional colorimetric or standard fluorescence assays are highly susceptible to autofluorescence from the test compounds (especially nitroaromatics). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission detection[4]. This eliminates background noise, providing the high signal-to-noise ratio required to accurately calculate IC₅₀ values for ATP-competitive inhibitors[5].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the purified AURKA/AURKB enzyme to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 2-(2-Hydroxyethylamino)-4'-nitroacetanilide analog in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Kinase Reaction: Add 5 μL of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 μL of a substrate mix containing 2 μM generic peptide substrate and ATP at its apparent Kₘ (e.g., 10 μM for AURKA). Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 μL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Europium-labeled anti-phospho antibody paired with a suitable acceptor fluorophore[5].

  • Readout: Incubate for 30 minutes, then read the plate on a microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm). Calculate the emission ratio (665/615) to determine percent inhibition.

Protocol 2: CellTiter-Glo Luminescent Viability Assay

Causality & Rationale: To validate that the biochemical kinase inhibition translates to cellular efficacy, a viability assay is required. The CellTiter-Glo assay quantifies ATP, which is directly proportional to the number of metabolically active cells. Since Aurora kinase inhibition induces mitotic catastrophe and subsequent apoptosis, a reduction in ATP serves as a self-validating marker of the analog's anti-proliferative effect[2].

  • Cell Seeding: Harvest HCT116 colorectal carcinoma cells (known to be sensitive to Aurora inhibition) and seed at 2,000 cells/well in 90 μL of complete McCoy's 5A medium in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 μL of 10X compound dilutions (final DMSO concentration 0.1%) to the cells. Include vehicle controls (0.1% DMSO) and positive controls (1 μM Tozasertib).

  • Incubation: Incubate the plates for 72 hours. This duration allows cells to undergo at least two division cycles, which is necessary to observe the aneuploidy-induced apoptotic phenotype characteristic of Aurora kinase inhibitors.

  • Luminescence Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence using a plate reader. Normalize data against the vehicle control to generate dose-response curves and calculate the cellular IC₅₀.

Conclusion

The 2-(2-Hydroxyethylamino)-4'-nitroacetanilide scaffold offers a versatile and highly optimizable core for the development of Aurora kinase inhibitors. Through strategic modification of the solvent-exposed hydroxyethylamino group and the electronic properties of the nitroacetanilide core, researchers can fine-tune both kinase selectivity and cellular permeability. When evaluated using robust, low-background methodologies like TR-FRET, these analogs demonstrate competitive biochemical profiles that warrant further investigation in preclinical oncology models.

References

  • Title: Formula (I) Compounds: Compositions and Medicaments Containing the Same (Aurora Kinase Inhibitors)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Title: SwiftFluo® TR-FRET Kinase Assay Kits Source: Sino Biological URL
  • Title: SwiftFluo® TR-FRET Kinase Kits Source: Pharmaceutical Technology URL

Sources

Safety & Regulatory Compliance

Safety

2-(2-Hydroxyethylamino)-4'-nitroacetanilide proper disposal procedures

Title: Comprehensive Safety and Disposal Guide for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide As a Senior Application Scientist, I frequently encounter questions regarding the safe handling, operational logistics, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Disposal Guide for 2-(2-Hydroxyethylamino)-4'-nitroacetanilide

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling, operational logistics, and disposal of highly functionalized nitroaromatic compounds. 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS: 925920-70-3) is a specialized intermediate utilized in advanced drug development and synthetic research. Due to its specific structural motifs—a nitroaromatic ring, an acetanilide core, and a secondary amine—it poses unique toxicological and environmental challenges.

This guide provides a self-validating, step-by-step operational plan for its safe handling, spill mitigation, and final disposal, designed to be your laboratory's definitive reference standard.

Chemical Profiling & Mechanistic Hazard Assessment

Before executing any disposal protocol, we must understand the causality behind the chemical's hazard profile to ensure our safety measures are scientifically grounded.

  • Nitroaromatic Toxicity: The 4'-nitro group is a strong electron-withdrawing moiety. In biological systems, nitroaromatics can be enzymatically reduced to reactive nitroso and hydroxylamine intermediates. This can lead to methemoglobinemia (the dangerous oxidation of Fe²⁺ to Fe³⁺ in hemoglobin) and severe oxidative stress [1].

  • Environmental Persistence: Nitroaromatics are notoriously resistant to natural biodegradation and are highly toxic to aquatic life. They must never be introduced into standard wastewater systems [2].

  • Thermal Instability: While acetanilides are generally stable, the presence of a nitro group dictates that under extreme heat or uncontrolled combustion, the compound will violently decompose, releasing toxic nitrogen oxides (NOx) and carbon monoxide [3].

Immediate Safety & Engineering Controls

To establish a self-validating safety system, every handling step must be paired with a verifiable control measure.

  • Engineering Controls: All manipulations, including waste transfer, MUST be conducted inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Double-gloving with chemically resistant nitrile gloves (minimum 0.11 mm thickness). The hydroxyethylamino group enhances the molecule's hydrophilicity, potentially altering its skin penetration kinetics compared to highly lipophilic nitroaromatics.

    • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

    • Respiratory Protection: If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

The Fallacy of In-Lab Neutralization

A common misconception in laboratory waste management is that nitroaromatics can be safely "neutralized" in-house via chemical reduction (e.g., using Iron/HCl or catalytic hydrogenation) to form their corresponding amines prior to disposal. Do not attempt this.

Mechanistic Rationale: Reducing 2-(2-Hydroxyethylamino)-4'-nitroacetanilide yields a primary aromatic amine (PAA). As documented in extensive toxicological reviews, PAAs are often more potent carcinogens and environmentally persistent than their nitro precursors [4]. Furthermore, in-lab reductions can generate unstable diazonium salts or highly reactive intermediates if not perfectly controlled. The only scientifically sound disposal method is professional incineration.

Step-by-Step Disposal Protocol

The following methodology ensures compliance with environmental guidelines for nitroaromatic solid waste [2].

  • Step 1: Waste Segregation

    • Collect all solid waste (unreacted chemical, contaminated filter paper, and disposable spatulas) in a dedicated, chemically compatible, high-density polyethylene (HDPE) container.

    • Crucial: Do NOT mix with strong oxidizing agents, strong bases, or heavy metals, as nitroaromatics can form shock-sensitive salts or undergo exothermic reactions.

  • Step 2: Containment and Labeling

    • Seal the container with a leak-proof, screw-cap lid.

    • Apply a GHS-compliant label clearly stating: "Hazardous Waste: Toxic Solid, Organic, N.O.S. (Contains 2-(2-Hydroxyethylamino)-4'-nitroacetanilide)". Include the accumulation start date.

  • Step 3: Satellite Accumulation Area (SAA) Storage

    • Transfer the sealed container to your laboratory's designated SAA. Ensure the area is cool, dry, and away from direct sunlight or ignition sources.

  • Step 4: Professional Incineration

    • Transfer the waste to a licensed EHS contractor. The facility must utilize controlled high-temperature incineration equipped with an afterburner and a flue gas scrubber. The scrubber is mechanistically necessary to neutralize the NOx gases generated during the combustion of this nitrogen-rich compound [3].

DisposalWorkflow Start Waste Generation: 2-(2-Hydroxyethylamino)- 4'-nitroacetanilide Segregation Segregation: Isolate from incompatible chemicals (e.g., strong oxidizers) Start->Segregation Containment Containment: Seal in compatible, leak-proof HDPE container Segregation->Containment Labeling Labeling: Mark as 'Hazardous Waste: Nitroaromatic' Containment->Labeling Storage SAA Storage: Store in Satellite Accumulation Area Labeling->Storage Disposal Final Disposal: Licensed EPA Incineration (Afterburner & Scrubber) Storage->Disposal

Standardized disposal workflow for nitroaromatic solid waste from generation to incineration.

Spill Response & Decontamination Workflow

In the event of a breach, immediate and methodical action is required to prevent aerosolization and dermal exposure.

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. Ensure the fume hood or room exhaust remains active.

  • Don Maximum PPE: Upgrade to a P100 respirator if the spill is outside a ventilated enclosure.

  • Dust Suppression: Do NOT dry sweep. Lightly moisten the spilled solid with a compatible solvent (e.g., a small amount of water or ethanol) to bind the particulates and prevent aerosolization.

  • Collection: Use non-sparking tools to scoop the moistened material into a hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water, followed by an ethanol wipe down, collecting all cleaning materials as hazardous waste.

SpillResponse Spill Spill Detected Evacuate Evacuate & Isolate Area (Ensure Ventilation) Spill->Evacuate PPE Don Maximum PPE (Respirator, Nitrile Gloves) Evacuate->PPE Sweep Moisten & Sweep (Avoid Dust Formation) PPE->Sweep Collect Collect in Hazardous Waste Bin Sweep->Collect Decon Decontaminate Surface (Soap & Water/Solvent) Collect->Decon Report Report to EHS Decon->Report

Emergency spill response protocol emphasizing dust suppression and EHS reporting.

Quantitative Data & Classification Summary

To facilitate rapid risk assessment, the physical and hazard parameters are summarized below:

ParameterDescription / Data
Chemical Name 2-(2-Hydroxyethylamino)-4'-nitroacetanilide
CAS Registry Number 925920-70-3
Molecular Formula C₁₀H₁₃N₃O₄
Molecular Weight 239.23 g/mol
Hazard Class (Presumed) Toxic (Category 3/4), Irritant (Category 2), Environmental Hazard
Target Organs Respiratory system, Eyes, Skin, Blood (Methemoglobinemia risk)
Recommended Disposal High-temperature incineration with flue gas scrubbing

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Chemical Health & Safety URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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